molecular formula C19H17FN8O2 B1678019 Nelociguat CAS No. 625115-52-8

Nelociguat

Katalognummer: B1678019
CAS-Nummer: 625115-52-8
Molekulargewicht: 408.4 g/mol
InChI-Schlüssel: FTQHGWIXJSSWOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nelociguat is a member of the class of pyrazolopyridines that is 1H-pyrazolo[3,4-b]pyridine which is substituted by a 2-fluorobenzyl and 4,6-diamino-5-[(methoxycarbonyl)amino]pyrimidin-2-yl groups at positions 1 and 3, respectively. It is an active metabolite of riociguat and a soluble guanylate cyclase stimulator developed by Bayer for the treatment of erectile dysfunction and heart failure. It has a role as a soluble guanylate cyclase activator, an antihypertensive agent, a drug metabolite and a vasodilator agent. It is a pyrazolopyridine, a member of monofluorobenzenes, a carbamate ester and an aminopyrimidine.
a riociguat metabolite that activates soluble guanylate cyclase

Eigenschaften

IUPAC Name

methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN8O2/c1-30-19(29)24-14-15(21)25-17(26-16(14)22)13-11-6-4-8-23-18(11)28(27-13)9-10-5-2-3-7-12(10)20/h2-8H,9H2,1H3,(H,24,29)(H4,21,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQHGWIXJSSWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625115-52-8
Record name Nelociguat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625115528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NELOCIGUAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2A18LL56O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Nelociguat in Vascular Smooth Muscle Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelociguat (BAY 60-4552) is a potent and selective stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway.[1][2][3][4] This pathway plays a pivotal role in regulating vascular tone, with its dysregulation implicated in various cardiovascular diseases. This technical guide provides an in-depth exploration of the mechanism of action of this compound within vascular smooth muscle cells (VSMCs), offering a comprehensive resource for researchers and drug development professionals. The guide details the molecular interactions, downstream signaling events, and the ultimate physiological response of vasodilation.

Core Mechanism of Action

This compound exerts its therapeutic effects by directly targeting and stimulating soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[2] sGC is a heterodimeric enzyme that, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, initiating a signaling cascade that leads to vasodilation.

This compound is classified as an sGC stimulator, meaning its activity is sensitive to the presence of nitric oxide (NO). It enhances the sensitivity of sGC to endogenous NO, thereby amplifying the natural vasodilatory signal. This synergistic action allows for potent vasodilation even in conditions of limited NO bioavailability, a common feature in cardiovascular pathologies.

The primary downstream effector of cGMP in VSMCs is cGMP-dependent protein kinase G (PKG). Activation of PKG leads to a series of phosphorylation events that collectively reduce intracellular calcium concentrations and decrease the sensitivity of the contractile machinery to calcium, ultimately resulting in smooth muscle relaxation and vasodilation.

Signaling Pathway of this compound in Vascular Smooth Muscle Cells

The signaling cascade initiated by this compound in VSMCs can be summarized as follows:

  • Binding and Stimulation of sGC: this compound binds to sGC, sensitizing it to nitric oxide and directly stimulating its enzymatic activity.

  • Increased cGMP Synthesis: Activated sGC catalyzes the conversion of GTP to cGMP, leading to elevated intracellular cGMP levels.

  • Activation of Protein Kinase G (PKG): cGMP binds to and activates PKG.

  • Phosphorylation of Downstream Targets: Activated PKG phosphorylates several target proteins, including:

    • Phospholamban: Phosphorylation of phospholamban leads to the activation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which sequesters Ca2+ into the sarcoplasmic reticulum, lowering cytosolic Ca2+ levels.

    • Ion Channels: PKG can phosphorylate and modulate the activity of various ion channels, such as the large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization of the cell membrane and closure of voltage-gated Ca2+ channels.

    • Myosin Light Chain Phosphatase (MLCP): PKG can activate MLCP, which dephosphorylates the myosin light chain, leading to smooth muscle relaxation.

  • Vasodilation: The cumulative effect of these phosphorylation events is a reduction in intracellular calcium and desensitization of the contractile apparatus, resulting in vasodilation.

Nelociguat_Signaling_Pathway cluster_sGC cluster_PKG This compound This compound sGC_active Active sGC This compound->sGC_active Stimulates NO Nitric Oxide (NO) NO->sGC_active Activates sGC_inactive Inactive sGC GTP GTP cGMP cGMP GTP->cGMP Catalyzes sGC_active PKG_active Active PKG cGMP->PKG_active Activates PKG_inactive Inactive PKG Downstream Downstream Effectors (e.g., Ion Channels, MLCP) PKG_active->Downstream Phosphorylates Relaxation Vascular Smooth Muscle Relaxation Downstream->Relaxation Leads to VASP_Phosphorylation_Workflow Start Start: Rat Aortic Smooth Muscle Cells Incubation Incubate with varying concentrations of this compound Start->Incubation Lysis Cell Lysis Incubation->Lysis WesternBlot Western Blot Analysis Lysis->WesternBlot Antibodies Probe with antibodies for phospho-VASP and total VASP WesternBlot->Antibodies Detection Chemiluminescent Detection Antibodies->Detection Analysis Densitometric Analysis and EC50 Calculation Detection->Analysis End End Analysis->End Vasodilation_Assay_Workflow Start Start: Isolate Rat Aortic Rings Mounting Mount rings in an organ bath system Start->Mounting Preconstriction Pre-constrict with an agonist (e.g., Phenylephrine) Mounting->Preconstriction Treatment Cumulative addition of This compound concentrations Preconstriction->Treatment Measurement Measure isometric tension changes Treatment->Measurement Analysis Generate concentration-response curve and calculate EC50 Measurement->Analysis End End Analysis->End

References

A Technical Guide to the Preclinical Research on Nelociguat and cGMP Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical research surrounding Nelociguat, a soluble guanylate cyclase (sGC) stimulator, and its interaction with the cyclic guanosine monophosphate (cGMP) signaling pathway. It is intended to serve as a technical resource, detailing the mechanism of action, pharmacodynamic effects in various disease models, and the experimental protocols used to evaluate this class of compounds. Given the limited publicly available preclinical data specifically for this compound, this guide draws upon extensive research on the closely related sGC stimulator, Olinciguat, to illustrate the therapeutic potential and pharmacological profile of this drug class.

The Nitric Oxide (NO)-sGC-cGMP Signaling Pathway

The NO-sGC-cGMP signaling cascade is a crucial pathway involved in a multitude of physiological processes, including smooth muscle relaxation, inhibition of inflammation, and prevention of fibrosis.[1][2][3] Dysfunction in this pathway is implicated in numerous cardiovascular, metabolic, and inflammatory diseases.[4][5]

The pathway is initiated when nitric oxide (NO), a short-lived signaling molecule, binds to the ferrous heme moiety of soluble guanylate cyclase (sGC). This binding event triggers a conformational change in sGC, activating its enzymatic function to convert guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP). The accumulated cGMP then exerts its effects by activating downstream targets, primarily cGMP-dependent protein kinases (PKGs), but also cGMP-gated cation channels and cGMP-regulated phosphodiesterases (PDEs). The signal is terminated by the action of PDEs, which hydrolyze cGMP to GMP.

NO_sGC_cGMP_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO_source Nitric Oxide (NO) sGC_inactive sGC (Heme-Fe2+) Inactive NO_source->sGC_inactive Binds to Heme sGC_active sGC (Heme-Fe2+) Active sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalyzes Conversion GTP GTP GTP->sGC_active Substrate PKG PKG cGMP->PKG Activates PDEs PDEs cGMP->PDEs Degraded by Effects Physiological Effects (e.g., Vasodilation, Anti-inflammatory) PKG->Effects GMP GMP PDEs->GMP This compound This compound (sGC Stimulator) This compound->sGC_inactive Sensitizes to NO & Directly Stimulates

Caption: The NO-sGC-cGMP signaling pathway and the action of this compound.

Mechanism of Action of sGC Stimulators

In pathological states characterized by oxidative stress, NO bioavailability can be reduced, and sGC can become oxidized (to the Fe3+ state) or even heme-free, rendering it insensitive to NO. sGC stimulators are a class of small molecules designed to act on the reduced, ferrous (Fe2+) form of sGC. They work in synergy with endogenous NO, sensitizing the enzyme to low levels of NO and also directly stimulating sGC to a lesser extent in the absence of NO. This mechanism distinguishes them from sGC activators (e.g., Vericiguat), which target the oxidized or heme-free forms of sGC.

This compound is classified as an sGC stimulator. Interestingly, the sGC activator Vericiguat is a structural analog of this compound; the introduction of an additional fluorine atom alters the molecule's activity from a stimulator to an activator. Preclinical pharmacokinetic and hemodynamic data from this compound studies were integral in developing the model for Vericiguat's dose-finding studies, highlighting its well-characterized effects.

sGC_Modulator_Mechanism cluster_sGC_States sGC Heme States cluster_Modulators Drug Classes sGC_reduced Reduced sGC (Heme-Fe2+) NO-responsive sGC_oxidized Oxidized sGC (Heme-Fe3+) NO-unresponsive sGC_reduced->sGC_oxidized Oxidative Stress sGC_apo Heme-free sGC (Apo-sGC) NO-unresponsive sGC_oxidized->sGC_apo Heme Loss Stimulators sGC Stimulators (e.g., this compound, Olinciguat) Stimulators->sGC_reduced Acts on Activators sGC Activators (e.g., Vericiguat) Activators->sGC_oxidized Acts on Activators->sGC_apo Acts on

Caption: Logical diagram of sGC modulator classes based on the enzyme's heme state.

Preclinical Pharmacodynamics

The pharmacologic effects of sGC stimulators have been extensively studied across a range of preclinical models, demonstrating broad therapeutic potential. The data presented here for Olinciguat, a potent sGC stimulator, serves as a strong surrogate for the expected effects of this compound.

Cardiovascular and Renal Effects

In preclinical studies, Olinciguat demonstrated significant effects on the cardiovascular and renal systems. It effectively relaxed human vascular smooth muscle and inhibited its proliferation in vitro. In vivo, it produced dose-dependent reductions in blood pressure in both normotensive and hypertensive rat models.

Table 1: Cardiovascular and Renal Effects of Olinciguat in Preclinical Models

Model Type Species Key Findings Reference
Hypertensive Rats Rat Reduced blood pressure.
Dahl Salt-Sensitive Hypertensive Heart Failure Rat Cardioprotective effects observed.
ZSF1 Model of Diabetic Nephropathy Rat Renoprotective; lowered circulating glucose, cholesterol, and triglycerides.

| Human Vascular Smooth Muscle Cells | In Vitro | Potent relaxation and inhibition of proliferation. | |

Anti-inflammatory Effects

The NO-sGC-cGMP pathway plays a key role in modulating inflammation. Preclinical studies show that enhancing this pathway can reduce the expression of adhesion molecules and inflammatory cytokines.

Table 2: Anti-inflammatory Effects of Olinciguat in a Preclinical Model

Model Type Species Key Findings Reference

| TNFα-induced Inflammation | Mouse | Lowered levels of endothelial and leukocyte-derived soluble adhesion molecules. | |

Preclinical Pharmacokinetics and Safety Pharmacology

The pharmacokinetic profile of sGC stimulators is a critical component of their preclinical evaluation. Olinciguat was shown to be orally bioavailable and predominantly cleared by the liver in rats. Whole-body autoradiography studies in rats indicated that olinciguat-derived radioactivity was distributed comparably between plasma and most tissues, suggesting a balanced distribution between vascular and extravascular compartments.

Safety pharmacology studies are conducted prior to human exposure to investigate the effects of a substance on vital functions. The core battery of tests typically assesses the cardiovascular, respiratory, and central nervous systems. While specific safety pharmacology data for this compound is not publicly detailed, the progression of related compounds like Vericiguat into late-stage clinical trials suggests a favorable preclinical safety profile for this class of drugs.

Key Experimental Protocols

Evaluating the effect of compounds like this compound on the cGMP signaling pathway requires specific and robust experimental methodologies.

Measurement of sGC Activity

This assay directly measures the enzymatic activity of sGC by quantifying the conversion of radiolabeled GTP to cGMP.

  • Tissue/Cell Preparation : Cells or tissues are homogenized in a lysis buffer, often containing protease inhibitors. The resulting lysate is centrifuged to collect the cytosol, which contains the soluble GC.

  • Enzymatic Reaction : The cytosol is incubated in a reaction buffer containing [α-³²P]GTP, MgCl₂, a phosphodiesterase inhibitor (to prevent cGMP degradation), and the test compound (e.g., this compound) at various concentrations.

  • Separation and Quantification : The reaction is stopped, and the produced [α-³²P]cGMP is separated from the unreacted [α-³²P]GTP, typically using chromatography (e.g., on alumina columns).

  • Data Analysis : The radioactivity of the cGMP fraction is measured using a scintillation counter. The specific activity is expressed as pmol of cGMP formed per minute per mg of protein.

sGC_Activity_Workflow start Start: Tissue or Cell Sample homogenize 1. Homogenization & Lysis start->homogenize centrifuge 2. Centrifugation homogenize->centrifuge cytosol Collect Cytosol (contains sGC) centrifuge->cytosol reaction 3. Enzymatic Reaction Incubate with: - [α-32P]GTP - Test Compound (this compound) - PDE Inhibitor cytosol->reaction separation 4. Chromatographic Separation reaction->separation quantification 5. Scintillation Counting of [α-32P]cGMP separation->quantification end End: sGC Activity Data (pmol/min/mg) quantification->end

Caption: Experimental workflow for the radiolabel-based sGC activity assay.
Quantification of cGMP Levels in Tissues and Cells

Immunoassays are the most common methods for quantifying the accumulation of cGMP in biological samples.

  • Sample Collection and Processing : Tissues are rapidly frozen in liquid nitrogen to halt enzymatic activity, then homogenized in an acid solution (e.g., trichloroacetic acid) to precipitate proteins.

  • Extraction : The homogenate is centrifuged, and the supernatant containing cGMP is collected and purified.

  • Competitive ELISA/RIA : The assay is based on the competition between the cGMP in the sample and a labeled cGMP standard for a limited number of binding sites on a cGMP-specific antibody.

    • ELISA (Enzyme-Linked Immunosorbent Assay) : Uses an enzyme-conjugated cGMP. The signal is colorimetric and read on a microplate reader.

    • RIA (Radioimmunoassay) : Uses a radiolabeled cGMP. The signal is detected with a gamma or scintillation counter. RIA is often considered the most sensitive method.

  • Standard Curve and Calculation : A standard curve is generated using known concentrations of cGMP. The concentration in the samples is interpolated from this curve and normalized to the initial tissue weight or protein content.

Table 3: Comparison of cGMP Measurement Techniques

Technique Principle Sensitivity Throughput Key Considerations Reference
ELISA Competitive immunoassay, colorimetric detection High (detects pmol/mL) High Requires commonly available lab equipment.
RIA Competitive immunoassay, radioactive detection Very High Moderate Highly sensitive but requires handling of radioactive materials.

| FRET-based Indicators | Live-cell imaging using fluorescent biosensors | High | Low | Allows for real-time spatial and temporal measurement in living cells. | |

Conclusion and Future Directions

The preclinical evidence for sGC stimulators, including this compound and its close analog Olinciguat, establishes a strong foundation for their therapeutic utility across a spectrum of diseases driven by impaired NO-sGC-cGMP signaling. The mechanism of action, which enhances the body's endogenous signaling pathway, offers a targeted approach to restoring physiological function. The diverse pharmacodynamic effects observed in preclinical models of cardiovascular, renal, and inflammatory disease highlight the broad potential of this drug class.

Future preclinical research will likely focus on further delineating the roles of cGMP signaling in other disease areas, such as neuroinflammation and chronic pain, where the pathway is also known to be a key mediator. Continued development of novel sGC modulators and a deeper understanding of their interaction with the enzyme will be critical for optimizing drug design and tailoring therapies to specific patient populations with distinct underlying pathologies.

References

An In-depth Technical Guide to Nelociguat for Cardiovascular Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelociguat (also known as BAY 60-4552) is a potent, orally available, direct stimulator of soluble guanylate cyclase (sGC).[1][2] It represents a significant area of investigation in cardiovascular disease research due to its unique mechanism of action within the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway.[3] This pathway is crucial for regulating vascular tone, inflammation, fibrosis, and cardiac function.[4] In pathological conditions such as heart failure and hypertension, endothelial dysfunction leads to reduced NO bioavailability and impaired sGC activity, contributing to disease progression. This compound offers a therapeutic strategy to restore cGMP signaling independently of endogenous NO, thereby holding promise for the treatment of various cardiovascular disorders. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

This compound directly stimulates sGC, the primary receptor for NO, leading to increased production of the second messenger cGMP. sGC stimulators like this compound have a dual mode of action: they can directly activate sGC in an NO-independent manner and also enhance the sensitivity of sGC to endogenous NO. This leads to a cascade of downstream effects mediated by cGMP-dependent protein kinase G (PKG), resulting in vasodilation, and anti-proliferative, anti-fibrotic, and anti-inflammatory effects.

cluster_0 Vascular Smooth Muscle Cell Endogenous_NO Endogenous NO sGC Soluble Guanylate Cyclase (sGC) Endogenous_NO->sGC Activates This compound This compound (BAY 60-4552) This compound->sGC Directly Stimulates & Sensitizes to NO GTP GTP cGMP cGMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Anti-proliferative, Anti-fibrotic, Anti-inflammatory Effects PKG->Vasodilation Discovery Drug Discovery & Lead Optimization In_Vitro In Vitro & Ex Vivo Assays (sGC Activity, Vasodilation) Discovery->In_Vitro Animal_Models Animal Model Selection (e.g., SHR, SD Rats) In_Vitro->Animal_Models PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Animal_Models->PK_PD Efficacy Efficacy Studies (e.g., Blood Pressure, Survival) PK_PD->Efficacy Safety Safety & Toxicology Studies Efficacy->Safety IND Investigational New Drug (IND) Application Safety->IND

References

Nelociguat's Role in the Nitric Oxide Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nelociguat (formerly BAY 60-4552) is a potent, orally available, direct stimulator of soluble guanylate cyclase (sGC). It represents a significant therapeutic advancement in modulating the nitric oxide (NO) signaling pathway, particularly in disease states characterized by NO deficiency or impaired NO-sGC-cGMP signaling. By directly activating sGC, this compound enhances the production of cyclic guanosine monophosphate (cGMP), a critical second messenger involved in vasodilation, inhibition of smooth muscle proliferation, and anti-inflammatory and anti-fibrotic processes. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining relevant experimental protocols, and visualizing the associated signaling pathways.

The Nitric Oxide-sGC-cGMP Signaling Pathway

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is fundamental to cardiovascular homeostasis.[1] Endothelial cells produce NO, which diffuses to adjacent vascular smooth muscle cells and binds to the heme group of sGC.[2] This binding activates sGC, catalyzing the conversion of guanosine triphosphate (GTP) to cGMP.[2] Subsequently, cGMP acts as a second messenger, activating protein kinase G (PKG) and leading to a cascade of downstream effects that promote vasodilation and inhibit pathological processes such as fibrosis and inflammation.[3][4] In various cardiovascular diseases, including heart failure, this pathway is impaired due to reduced NO bioavailability and/or sGC dysfunction, leading to diminished cGMP production.

This compound: A Direct Stimulator of Soluble Guanylate Cyclase

This compound is a member of the sGC stimulator class of compounds. These molecules have a dual mechanism of action: they directly stimulate sGC independently of NO and also enhance the sensitivity of sGC to endogenous NO. This allows for the restoration of cGMP signaling even in environments with low NO levels. This compound binds to a specific allosteric site on the sGC enzyme, distinct from the NO-binding heme pocket, inducing a conformational change that leads to its activation. This direct stimulation of sGC results in increased cGMP production, thereby mitigating the downstream consequences of impaired NO signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound from a clinical study in patients with biventricular heart failure.

Table 1: Baseline Hemodynamic Parameters of Patients in a this compound Clinical Study
ParameterMean Value (± SD)
Pulmonary Capillary Wedge Pressure (PCWP)23.9 ± 4.5 mmHg
Right Atrial Pressure (RAP)10.6 ± 4.3 mmHg
Mean Pulmonary Artery Pressure (mPAP)35.7 ± 8.0 mmHg
Systolic Blood Pressure (SBP)119.2 ± 17.4 mmHg
Systemic Vascular Resistance (SVR)1721 ± 534 dyn·s·cm⁻⁵
Heart Rate (HR)70.6 ± 11.2 bpm
Cardiac Index (CI)1.99 ± 0.48 L/min/m²
Table 2: Peak Hemodynamic Changes Following Single Oral Doses of this compound
Parameter2.5 mg Dose (n=7)7.5 mg Dose (n=12)10 mg Dose (n=12)
PCWP Change (mmHg) -7.3 ± 2.8-8.4 ± 3.1-9.3 ± 2.5
PCWP Change (%) -28 ± 10-36 ± 13-43 ± 11
mPAP Change (mmHg) -8.9 ± 6.1-8.0 ± 3.3-7.3 ± 3.3
mPAP Change (%) -22 ± 12-24 ± 9-23 ± 8
RAP Change (mmHg) -3.1 ± 3.5-4.3 ± 1.9Not Reported
RAP Change (%) -26 ± 29-40 ± 15Not Reported
Table 3: Pharmacokinetic and Safety Profile of this compound
ParameterObservation
Pharmacokinetics Linear
Mean Elimination Half-life 14 - 20 hours
Safety and Tolerability Well tolerated
Adverse Events Mild and transient (asymptomatic hypotension, facial flushing, headache)

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its effects on the NO-sGC-cGMP pathway.

Soluble Guanylate Cyclase (sGC) Activity Assay

This protocol is adapted from established methods for measuring sGC activity.

Objective: To determine the in vitro potency of this compound in stimulating cGMP production in a whole-cell assay.

Materials:

  • Human Embryonic Kidney (HEK)-293 cells endogenously expressing sGC.

  • Dulbecco's Modified Eagle's Medium (DMEM) with serum and antibiotics.

  • 384-well assay plates.

  • 3-isobutyl-1-methylxanthine (IBMX).

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • This compound (BAY 60-4552).

  • Diethylenetriamine NONOate (DETA-NO) as an NO donor (optional, for synergy studies).

  • cGMP ELISA kit.

Procedure:

  • Culture HEK-293 cells in DMEM until confluent.

  • Seed the cells into 384-well plates and grow to near confluence.

  • On the day of the assay, wash the cells with HBSS.

  • Pre-incubate the cells with 0.5 mM IBMX in HBSS for 15 minutes at 37°C to inhibit phosphodiesterase activity.

  • Prepare serial dilutions of this compound in HBSS. For synergy studies, also prepare solutions with a fixed concentration of DETA-NO.

  • Add the this compound solutions (with or without DETA-NO) to the cells and incubate for 20 minutes at 37°C.

  • Lyse the cells according to the cGMP ELISA kit manufacturer's instructions.

  • Measure the intracellular cGMP concentration using the cGMP ELISA kit.

  • Plot the cGMP concentration against the this compound concentration to determine the EC₅₀ value.

Radioligand Binding Assay for sGC

This protocol is a generalized method for a competitive radioligand binding assay, adapted for this compound.

Objective: To determine the binding affinity (Ki) of this compound to sGC.

Materials:

  • Membrane preparation from cells or tissues expressing sGC.

  • Radiolabeled sGC stimulator (e.g., [³H]-praliciguat) as the radioligand.

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well filter plates with GF/C filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of unlabeled this compound in the assay buffer.

  • In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through the GF/C filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and add scintillation cocktail.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the concentration of unlabeled this compound to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate the key pathways and mechanisms described in this guide.

NO_sGC_cGMP_Pathway cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell eNOS eNOS NO_EC Nitric Oxide (NO) eNOS->NO_EC produces L_Arginine L-Arginine L_Arginine->eNOS sGC_inactive sGC (inactive) NO_EC->sGC_inactive diffuses and binds to sGC_active sGC (active) sGC_inactive->sGC_active activates cGMP cGMP sGC_active->cGMP converts GTP GTP GTP->sGC_active PKG PKG cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation promotes Nelociguat_Mechanism cluster_Impaired Impaired Signaling (e.g., Heart Failure) cluster_Nelociguat_Action Action of this compound Reduced_NO Reduced NO Bioavailability sGC_inactive_impaired sGC (inactive) Reduced_NO->sGC_inactive_impaired insufficient stimulation Reduced_cGMP Reduced cGMP sGC_inactive_impaired->Reduced_cGMP leads to sGC_active_this compound sGC (active) This compound This compound This compound->sGC_inactive_impaired directly stimulates Increased_cGMP Increased cGMP sGC_active_this compound->Increased_cGMP increases production of Restored_Signaling Restored Downstream Signaling (Vasodilation, etc.) Increased_cGMP->Restored_Signaling leads to Experimental_Workflow_sGC_Activity Experimental Workflow: sGC Activity Assay Start Seed HEK-293 cells in 384-well plate Incubate_IBMX Pre-incubate with IBMX (15 min, 37°C) Start->Incubate_IBMX Add_this compound Add serial dilutions of this compound (with/without NO donor) Incubate_IBMX->Add_this compound Incubate_Drug Incubate (20 min, 37°C) Add_this compound->Incubate_Drug Lyse_Cells Lyse cells Incubate_Drug->Lyse_Cells Measure_cGMP Measure cGMP concentration (ELISA) Lyse_Cells->Measure_cGMP Analyze_Data Plot data and determine EC₅₀ Measure_cGMP->Analyze_Data

References

Exploring Nelociguat's Effects on Endothelial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence surrounding the effects of nelociguat (also known as olinciguat), an oral soluble guanylate cyclase (sGC) stimulator, on endothelial function. The document summarizes key quantitative data from preclinical studies, details the experimental methodologies employed, and visualizes the relevant biological pathways and experimental workflows.

Introduction: this compound and the NO-sGC-cGMP Pathway

This compound is a small molecule compound designed to amplify the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is fundamental to various physiological processes, including the regulation of vascular tone, inflammation, and fibrosis.[1][2] In conditions characterized by endothelial dysfunction, the bioavailability of NO is often reduced, leading to impaired sGC activity and diminished cGMP production.[3]

sGC stimulators like this compound work by directly stimulating sGC and enhancing its sensitivity to endogenous NO.[1][2] This dual mechanism allows for increased cGMP production even in environments with low NO levels, which is a characteristic of many cardiovascular and inflammatory diseases. The subsequent rise in cGMP is expected to lead to vasodilation, reduced inflammation, and inhibition of vascular smooth muscle proliferation, thereby improving endothelial function.

Preclinical studies have explored the potential of this compound in various models of cardiovascular, metabolic, renal, and inflammatory diseases. While a Phase 2 clinical trial (STRONG-SCD) in patients with sickle cell disease did not show adequate activity to support further development for this indication, the preclinical data provide valuable insights into its effects on the vasculature.

Signaling Pathway: The Mechanism of Action of this compound

This compound's therapeutic potential is rooted in its ability to modulate the NO-sGC-cGMP signaling cascade. The following diagram illustrates this pathway and the site of action for this compound.

Nelociguat_Mechanism_of_Action cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO Shear Stress, Acetylcholine L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Vasodilation, Anti-proliferation, Anti-inflammatory Effects PKG->Relaxation This compound This compound (sGC Stimulator) This compound->sGC Directly Stimulates & Sensitizes to NO

Caption: this compound's action on the NO-sGC-cGMP pathway.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical investigations into this compound's effects on endothelial-related biomarkers and cellular processes.

Table 1: In Vitro cGMP Stimulation by this compound
Cell LineConditionParameterValueReference
HEK-293In the presence of 10 µM DETA (NO donor)EC50 for cGMP production73.8 nM
Table 2: Effect of this compound on Endothelial and Leukocyte-Derived Soluble Adhesion Molecules in a Mouse Model of TNFα-Induced Inflammation
BiomarkerTreatment GroupConcentration (pg/mL, Mean ± SEM)P-value vs. TNFα/VehicleReference
sP-selectin Vehicle1000 ± 100-
TNFα + Vehicle5500 ± 500-
TNFα + this compound (10 mg/kg)3000 ± 400< 0.01
sE-selectin Vehicle20000 ± 2000-
TNFα + Vehicle180000 ± 10000-
TNFα + this compound (10 mg/kg)100000 ± 8000< 0.0001
sICAM-1 Vehicle1500 ± 100-
TNFα + Vehicle3500 ± 300-
TNFα + this compound (10 mg/kg)2500 ± 200< 0.05

Experimental Protocols

This section details the methodologies used in the key preclinical studies to evaluate the effects of this compound.

In Vitro cGMP Stimulation Assay
  • Cell Line: Human Embryonic Kidney (HEK-293) cells endogenously expressing sGC were utilized.

  • Treatment: Cells were treated with varying concentrations of this compound in the absence or presence of the NO donor DETA (diethylenetriamine).

  • Measurement: The production of cGMP was quantified to determine the stimulatory effect of this compound on sGC.

  • Analysis: The half-maximal effective concentration (EC50) was calculated from the concentration-response curves.

In Vitro Vascular Smooth Muscle Cell Assays
  • Cell Type: Human vascular smooth muscle cells were used.

  • Relaxation Studies: The ability of this compound to relax pre-constricted human subcutaneous resistance arteries was assessed.

  • Proliferation Studies: The inhibitory effect of this compound on the proliferation of vascular smooth muscle cells was measured. These experiments were also conducted in the presence of a phosphodiesterase 5 (PDE5) inhibitor to evaluate potential synergistic effects.

Mouse Model of TNFα-Induced Vascular Inflammation
  • Animal Model: C57BL/6 mice were used to model vascular inflammation.

  • Induction of Inflammation: Inflammation was induced by an intraperitoneal injection of tumor necrosis factor-alpha (TNFα).

  • Treatment: Mice were orally administered with either vehicle or this compound.

  • Biomarker Analysis: Blood samples were collected, and plasma levels of soluble adhesion molecules, including sP-selectin, sE-selectin, and soluble intercellular adhesion molecule-1 (sICAM-1), were measured using immunoassays. These molecules are markers of endothelial activation.

  • Leukocyte-Endothelial Interactions: Intravital microscopy was used to visualize and quantify the adhesion of leukocytes to the endothelial lining of blood vessels.

Visualizations of Experimental Workflows

The following diagram outlines a typical experimental workflow for assessing the effects of a compound like this compound on endothelial function.

Experimental_Workflow cluster_in_vitro In Vitro / Ex Vivo Assays cluster_in_vivo In Vivo Animal Models cluster_clinical Clinical Trials (Hypothetical for Endothelial Function) a1 cGMP Stimulation Assay (e.g., in HEK-293 cells) a2 Vascular Smooth Muscle Relaxation Assay (e.g., using isolated arteries) a1->a2 Assess direct effect on signaling and vasodilation a3 Vascular Smooth Muscle Proliferation Assay a2->a3 Evaluate anti-remodeling potential b1 Model of Endothelial Dysfunction (e.g., TNFα-induced inflammation) a3->b1 Progression to in vivo validation b2 Measurement of Endothelial Activation Biomarkers (sP-selectin, sE-selectin, sICAM-1) b1->b2 b3 Intravital Microscopy to Assess Leukocyte-Endothelial Adhesion b1->b3 b4 Hemodynamic Measurements (Blood Pressure) b1->b4 c1 Phase 1: Safety & Pharmacokinetics b1->c1 Transition to human studies c2 Phase 2: Proof-of-Concept for Endothelial Function c1->c2 c3 Measurement of Flow-Mediated Dilation (FMD) c2->c3 c4 Analysis of Circulating Endothelial Biomarkers c2->c4

Caption: A generalized experimental workflow for evaluating this compound's endothelial effects.

Conclusion

Preclinical evidence suggests that this compound effectively stimulates the NO-sGC-cGMP pathway, leading to a reduction in key biomarkers of endothelial activation and inflammation in animal models. The in vitro data confirm its mechanism of action on cGMP production and its potential to influence vascular smooth muscle cell behavior. However, it is important to note that the clinical development of this compound for sickle cell disease was discontinued due to a lack of efficacy in the STRONG-SCD trial. Consequently, there is limited clinical data available specifically characterizing its effects on direct measures of endothelial function, such as flow-mediated dilation, in human subjects. The preclinical findings, while promising from a mechanistic standpoint, did not translate into the desired clinical outcomes in the patient population studied. Further research, potentially in other disease contexts where endothelial dysfunction is a key pathophysiological component, would be necessary to fully elucidate the clinical relevance of this compound's effects on the vasculature.

References

Methodological & Application

Application Notes and Protocols: Nelociguat Dose-Response in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelociguat (also known as BAY 60-4552) is a potent, direct stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway.[1][2][3] By activating sGC, this compound increases the intracellular concentration of cyclic guanosine monophosphate (cGMP), a key second messenger that mediates a wide range of physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.[4] This document provides detailed application notes and protocols for characterizing the dose-response relationship of this compound in relevant cell lines, a crucial step in preclinical drug development and mechanistic studies.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

This compound directly stimulates sGC, independent of nitric oxide, and also sensitizes sGC to endogenous NO.[1] This dual mechanism leads to a robust increase in cGMP production. The canonical NO-sGC-cGMP signaling pathway is initiated by the production of NO by nitric oxide synthases (NOS). NO then diffuses into target cells and binds to the heme moiety of sGC, leading to a conformational change that activates the enzyme. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels then activate downstream effectors, such as cGMP-dependent protein kinases (PKGs), which in turn phosphorylate various target proteins, leading to the cellular response.

This compound Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NO_source Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC Activation cGMP cGMP sGC->cGMP Catalysis This compound This compound (BAY 60-4552) This compound->sGC Direct Stimulation & Sensitization GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activation P-VASP Phosphorylated VASP (P-VASP) PKG->P-VASP Phosphorylation Cellular_Response Cellular Response (e.g., Vasodilation) P-VASP->Cellular_Response Leads to cGMP Assay Workflow cluster_workflow Experimental Workflow Seed_Cells 1. Seed sGC-CHO cells in a 96-well plate and culture overnight. Pre-incubation 2. Pre-incubate cells with a PDE inhibitor (e.g., IBMX) to prevent cGMP degradation. Seed_Cells->Pre-incubation Stimulation 3. Add varying concentrations of this compound to the wells. Include a vehicle control. Pre-incubation->Stimulation Incubation 4. Incubate for the desired time period (e.g., 30 minutes) at 37°C. Stimulation->Incubation Lysis 5. Terminate the reaction and lyse the cells with 0.1 M HCl. Incubation->Lysis ELISA 6. Perform cGMP ELISA on the cell lysates according to the manufacturer's protocol. Lysis->ELISA Data_Analysis 7. Read absorbance and calculate cGMP concentrations. Plot the dose-response curve to determine EC50. ELISA->Data_Analysis

References

Application Notes and Protocols for Studying Nelociguat Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelociguat (also known as BAY 60-4552) is a potent, orally available stimulator of soluble guanylate cyclase (sGC).[1] sGC is a critical enzyme in the nitric oxide (NO) signaling pathway. By directly stimulating sGC, this compound enhances the production of cyclic guanosine monophosphate (cGMP), a key second messenger that mediates vasodilation, inhibits inflammation, and reduces fibrosis.[2][3] This mechanism of action makes this compound a promising therapeutic candidate for a range of cardiovascular and fibrotic diseases characterized by impaired NO-sGC-cGMP signaling.

These application notes provide detailed protocols for utilizing relevant animal models to study the in vivo efficacy of this compound. The focus is on preclinical models of diseases where sGC stimulation is a rational therapeutic strategy, including conditions involving vascular dysfunction, fibrosis, and inflammation.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

This compound stimulates sGC, leading to an increase in cGMP levels. This results in the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets to elicit physiological responses such as smooth muscle relaxation (vasodilation), and anti-inflammatory, anti-proliferative, and anti-fibrotic effects.

NO-sGC-cGMP Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (e.g., Smooth Muscle Cell) NO_source Nitric Oxide (NO) (from eNOS) sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects: - Vasodilation - Anti-inflammatory - Anti-fibrotic PKG->Physiological_Effects Leads to This compound This compound This compound->sGC Stimulates

Figure 1: this compound's mechanism of action within the NO-sGC-cGMP pathway.

I. Animal Model for Hypertension and End-Organ Damage

A. Model Description

The spontaneously hypertensive stroke-prone rat (SHR-SP) fed a high salt/fat diet (HSFD) is an established model of genetic hypertension that exhibits exacerbated endothelial dysfunction, systemic vascular resistance, and accelerated end-organ damage, including cardiac hypertrophy and renal dysfunction.[4] This model is relevant for studying the therapeutic effects of compounds targeting cardiovascular disease with a metabolic component.

B. Experimental Protocol

A detailed protocol for evaluating the efficacy of this compound in the HSFD-fed SHR-SP model is provided below. This protocol is based on a study that investigated the effects of BAY 60-4552.[5]

Experimental_Workflow_SHR-SP_Model Start Start: Spontaneously Hypertensive Stroke-Prone (SHR-SP) Rats Diet High Salt/Fat Diet (HSFD) Initiation Start->Diet Treatment Treatment Initiation (1 week post-HSFD): - Vehicle Control - this compound (Low Dose, e.g., 0.3 mg/kg/day) - this compound (High Dose, e.g., 3.0 mg/kg/day) Diet->Treatment Monitoring Weekly Monitoring: - Blood Pressure (Radiotelemetry) - Urine Collection (Metabolic Cages) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., 7 weeks): - Survival Rate - Cardiac Hypertrophy (Heart Weight) - Renal Function (Microalbuminuria, Urine Output) - Histopathology of Heart and Kidneys Monitoring->Endpoint Data_Analysis Data Analysis and Comparison Endpoint->Data_Analysis

Figure 2: Experimental workflow for this compound efficacy testing in the SHR-SP model.

Materials:

  • Spontaneously hypertensive stroke-prone (SHR-SP) rats

  • High salt/fat diet

  • This compound (BAY 60-4552)

  • Vehicle (e.g., 0.5% HPMC, 5% DMSO, and 0.1% Tween 80)

  • Metabolic cages for urine collection

  • Radiotelemetry equipment for blood pressure monitoring

  • Analytical equipment for measuring microalbuminuria

Procedure:

  • Animal Acclimation: Acclimate SHR-SP rats to the facility for at least one week before the start of the experiment.

  • Diet Induction: Initiate a high salt/fat diet to induce the disease phenotype.

  • Treatment Groups: After one week on the HSFD, randomize animals into treatment groups:

    • Vehicle control

    • This compound (low dose, e.g., 0.3 mg/kg/day, administered in chow)

    • This compound (high dose, e.g., 3.0 mg/kg/day, administered in chow)

  • Monitoring:

    • Continuously monitor blood pressure and heart rate using radiotelemetry.

    • At regular intervals (e.g., weekly), house rats in metabolic cages for 24-hour urine collection to measure urine output and microalbuminuria.

  • Endpoint Analysis: At the end of the study period (e.g., 7 weeks), euthanize the animals and perform the following analyses:

    • Record survival rates for each group.

    • Measure heart weight to assess cardiac hypertrophy.

    • Collect blood for biomarker analysis.

    • Harvest heart and kidneys for histopathological examination to assess tissue damage and fibrosis.

C. Quantitative Data Summary

The following table summarizes the reported efficacy of this compound (BAY 60-4552) in the HSFD-fed SHR-SP rat model.

ParameterVehicle ControlThis compound (0.3 mg/kg/day)This compound (3.0 mg/kg/day)
Survival Rate (%) ~14%~46%~69%
Urine Output (mL/day) BaselineDecreased to 79 ± 11Decreased to 56 ± 10
Microalbuminuria (mg/day) BaselineNo significant changeReduced to 142 ± 42
Mean Arterial Pressure IncreasedAttenuated increaseGreater attenuation of increase
Cardiac Hypertrophy PresentAttenuatedAttenuated

II. Proposed Animal Model for Sickle Cell Disease (SCD)

A. Model Description

Due to a lack of specific published studies on this compound in sickle cell disease models, this section proposes a protocol based on studies with another sGC stimulator, Olinciguat. Transgenic mouse models of SCD, such as the Townes and Berkeley models, are widely used as they recapitulate key aspects of the human disease, including vaso-occlusive crises (VOCs), inflammation, and end-organ damage.

B. Proposed Experimental Protocol

Experimental_Workflow_SCD_Model Start Start: Townes or Berkeley SCD Mouse Model Baseline Baseline Measurements: - Blood parameters - Inflammatory markers - Renal function Start->Baseline Treatment Chronic Treatment Initiation: - Vehicle Control - this compound (dose to be determined) Baseline->Treatment VOC_Induction Optional: Induction of Vaso-occlusive Crisis (VOC) (e.g., TNF-α challenge) Treatment->VOC_Induction Monitoring Regular Monitoring: - Blood flow (laser doppler) - Leukocyte-endothelial interactions (intravital microscopy) - Survival (post-VOC) Treatment->Monitoring VOC_Induction->Monitoring Endpoint Endpoint Analysis: - Plasma biomarkers of inflammation (e.g., sP-selectin, sE-selectin) - Renal injury markers (e.g., plasma cystatin C, urinary NAG and NGAL) - Histopathology of kidneys and other organs Monitoring->Endpoint Data_Analysis Data Analysis and Comparison Endpoint->Data_Analysis

Figure 3: Proposed experimental workflow for this compound efficacy in an SCD mouse model.

Materials:

  • Townes or Berkeley SCD mice

  • This compound

  • Vehicle

  • TNF-α (for VOC induction)

  • Equipment for intravital microscopy and laser doppler flowmetry

  • ELISA kits for inflammatory and renal injury biomarkers

Procedure:

  • Animal Selection and Baseline: Use Townes or Berkeley SCD mice and establish baseline measurements for hematological parameters, inflammatory markers, and renal function.

  • Treatment Administration: Randomize mice to receive either vehicle or this compound orally at a predetermined dose and frequency.

  • Chronic Study: For chronic effects, treat mice for several weeks and monitor for changes in inflammatory biomarkers and renal injury markers.

  • Acute VOC Study (Optional):

    • Administer a single dose of this compound or vehicle.

    • Induce a VOC by challenging with TNF-α.

    • Monitor leukocyte-endothelial interactions using intravital microscopy and blood flow with laser doppler.

    • Record survival times post-challenge.

  • Endpoint Analysis:

    • Measure plasma levels of inflammatory markers (e.g., soluble P-selectin, soluble E-selectin).

    • Assess renal injury through plasma cystatin C and urinary N-acetyl-β-d-glucosaminidase (NAG) and neutrophil gelatinase-associated lipocalin (NGAL).

    • Perform histopathological analysis of kidneys and other relevant organs.

C. Expected Outcomes and Data Presentation

Data should be presented in tables comparing the vehicle-treated SCD mice with the this compound-treated group. Key parameters to include are:

ParameterVehicle-Treated SCD MiceThis compound-Treated SCD Mice
Inflammatory Biomarkers
Plasma sP-selectin
Plasma sE-selectin
Renal Injury Markers
Plasma Cystatin C
Urinary NAG
Urinary NGAL
VOC Model
Leukocyte Adhesion
Blood Flow
Survival Time

III. Proposed Animal Model for Pulmonary Hypertension (PH)

A. Model Description

The Sugen 5416/hypoxia (SuHx) rat model is a widely accepted model that recapitulates many features of severe human pulmonary arterial hypertension (PAH), including plexiform lesions. Another common model is chronic hypoxia-induced PH. These models are suitable for evaluating the efficacy of sGC stimulators. This proposed protocol is based on studies with the sGC stimulator Riociguat.

B. Proposed Experimental Protocol

Experimental_Workflow_PH_Model Start Start: Male Wistar Rats Induction PH Induction: - SU5416 injection + Hypoxia (10% O2) for 3 weeks Start->Induction Treatment Treatment Initiation (Day 21): - Vehicle Control - this compound (dose to be determined) Induction->Treatment Monitoring Monitoring (2 weeks): - Echocardiography (RVID, TAPSE, MPI) Treatment->Monitoring Endpoint Terminal Hemodynamic Measurements (Day 35): - Right Ventricular Systolic Pressure (RVSP) - Cardiac Output (CO) - Total Pulmonary Resistance Index (TPRI) Monitoring->Endpoint Post_mortem Post-mortem Analysis: - Right Ventricular Hypertrophy (Fulton's Index) - Lung Histology (Vascular Remodeling) Endpoint->Post_mortem Data_Analysis Data Analysis and Comparison Post_mortem->Data_Analysis

Figure 4: Proposed experimental workflow for this compound efficacy in a PH rat model.

Materials:

  • Male Wistar rats

  • Sugen 5416 (SU5416)

  • Hypoxic chambers (10% O2)

  • This compound

  • Vehicle

  • Echocardiography system

  • Equipment for invasive hemodynamic measurements

Procedure:

  • PH Induction: Induce PH in rats by a single subcutaneous injection of SU5416 followed by exposure to hypoxia (10% O2) for 3 weeks.

  • Treatment: At day 21, randomize rats with established PH to receive daily oral treatment with either vehicle or this compound for 2 weeks.

  • Monitoring: Perform echocardiography to assess right ventricular (RV) function (e.g., RV internal diameter, tricuspid annular plane systolic excursion).

  • Terminal Measurements: At day 35, perform terminal invasive hemodynamic measurements to assess:

    • Right ventricular systolic pressure (RVSP)

    • Cardiac output (CO)

    • Total pulmonary resistance index (TPRI)

  • Post-mortem Analysis:

    • Measure RV hypertrophy (Fulton's Index: RV / (LV + Septum) weight).

    • Perform histological analysis of lung tissue to assess pulmonary vascular remodeling.

D. Expected Outcomes and Data Presentation
ParameterVehicle-Treated PH RatsThis compound-Treated PH Rats
Hemodynamics
RVSP (mmHg)
Cardiac Output (mL/min)
TPRI (mmHg/mL/min)
RV Function (Echocardiography)
RVID (mm)
TAPSE (mm)
RV Hypertrophy
Fulton's Index
Histology
% Muscularized Vessels

IV. Proposed Animal Model for Chronic Kidney Disease (CKD) and Renal Fibrosis

A. Model Description

The unilateral ureteral obstruction (UUO) model is a well-established and widely used model to induce renal fibrosis. Ligation of one ureter leads to progressive tubulointerstitial fibrosis in the obstructed kidney. This model is suitable for evaluating the anti-fibrotic potential of therapeutic agents. This protocol is based on studies with other sGC stimulators.

B. Proposed Experimental Protocol

Experimental_Workflow_UUO_Model Start Start: Male C57BL/6 Mice Surgery Unilateral Ureteral Obstruction (UUO) Surgery Start->Surgery Treatment Daily Treatment Initiation (Post-surgery): - Sham + Vehicle - UUO + Vehicle - UUO + this compound (dose to be determined) Surgery->Treatment Endpoint Endpoint Analysis (e.g., Day 7 or 14): - Euthanasia and Kidney Harvest Treatment->Endpoint Analysis Kidney Tissue Analysis: - Histology (Masson's Trichrome, Sirius Red) for collagen deposition - Immunohistochemistry for fibrotic markers (α-SMA, Collagen I) - qPCR for gene expression of fibrotic and inflammatory markers Endpoint->Analysis Data_Analysis Data Analysis and Comparison Analysis->Data_Analysis

Figure 5: Proposed experimental workflow for this compound efficacy in a UUO mouse model.

Materials:

  • Male C57BL/6 mice

  • Surgical instruments for UUO

  • This compound

  • Vehicle

  • Reagents for histology (Masson's trichrome, Picrosirius red)

  • Antibodies for immunohistochemistry (e.g., α-SMA, Collagen I)

  • Reagents for qPCR

Procedure:

  • UUO Surgery: Anesthetize mice and perform left unilateral ureteral obstruction by ligating the ureter. A sham-operated group will undergo the same procedure without ligation.

  • Treatment: Post-surgery, randomize UUO mice to receive daily treatment with either vehicle or this compound.

  • Endpoint: Euthanize mice at a predetermined time point (e.g., 7 or 14 days post-UUO).

  • Tissue Analysis:

    • Harvest both the obstructed and contralateral kidneys.

    • Perform histological staining to assess collagen deposition.

    • Use immunohistochemistry to detect the expression of fibrotic markers like alpha-smooth muscle actin (α-SMA) and Collagen I.

    • Analyze the gene expression of pro-fibrotic and pro-inflammatory markers (e.g., TGF-β, CTGF, TNF-α) using qPCR.

E. Expected Outcomes and Data Presentation
ParameterSham + VehicleUUO + VehicleUUO + this compound
Histology
Collagen Deposition (% area)
Immunohistochemistry
α-SMA Expression (% area)
Collagen I Expression (% area)
Gene Expression (Fold Change)
TGF-β
CTGF
TNF-α

References

Application Notes and Protocols for Measuring cGMP Levels Following Nelociguat Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelociguat is a potent, orally bioavailable soluble guanylate cyclase (sGC) stimulator. It enhances the production of cyclic guanosine monophosphate (cGMP) by directly stimulating sGC, independent of and synergistic with nitric oxide (NO).[1][2][3] This mechanism of action makes this compound a promising therapeutic agent for various cardiovascular and fibrotic diseases where the NO-sGC-cGMP signaling pathway is impaired. Accurate and reliable measurement of cGMP levels is crucial for evaluating the pharmacodynamic effects of this compound in both preclinical and clinical research. These application notes provide detailed protocols for the quantification of cGMP in various biological samples following this compound treatment.

This compound and the cGMP Signaling Pathway

This compound targets sGC, a key enzyme in the NO signaling cascade. Under physiological conditions, NO binds to the heme group of sGC, leading to a conformational change that activates the enzyme to convert guanosine triphosphate (GTP) to cGMP.[4][5] cGMP, a ubiquitous second messenger, then activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to physiological responses such as smooth muscle relaxation, inhibition of platelet aggregation, and anti-proliferative effects. In pathological states associated with endothelial dysfunction and oxidative stress, NO bioavailability is reduced, and sGC can become oxidized and heme-free, rendering it unresponsive to NO. This compound and other sGC stimulators can directly activate sGC, bypassing the need for NO and restoring cGMP production.

Nelociguat_cGMP_Pathway cluster_cell Target Cell (e.g., Smooth Muscle Cell, Platelet) This compound This compound sGC_inactive sGC (inactive) This compound->sGC_inactive Stimulates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG PKG cGMP->PKG Activates Physiological_Response Physiological Response (e.g., Vasodilation, Platelet Inhibition) PKG->Physiological_Response Leads to

This compound's mechanism of action on the sGC-cGMP pathway.

Methods for Measuring cGMP Levels

Several methods are available for the quantification of cGMP, each with its own advantages and limitations. The choice of method will depend on the specific research question, sample type, required sensitivity, and available equipment.

1. Enzyme-Linked Immunosorbent Assay (ELISA): A widely used, plate-based assay that offers high throughput and good sensitivity. It is a competitive immunoassay where cGMP in the sample competes with a labeled cGMP for binding to a limited number of antibody binding sites.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that allows for the absolute quantification of cGMP. It is considered a gold standard for small molecule quantification but requires specialized equipment and expertise.

3. Förster Resonance Energy Transfer (FRET)-based Biosensors: These genetically encoded sensors allow for real-time measurement of cGMP dynamics in living cells, providing spatial and temporal resolution that is not possible with lysate-based methods.

Data Presentation: Expected Changes in cGMP Levels

The following table summarizes expected changes in cGMP levels after treatment with sGC stimulators, based on preclinical data for compounds with a similar mechanism of action to this compound. This data can serve as a reference for designing experiments and interpreting results.

Treatment GroupSample TypeFold Increase in cGMP (vs. Control)MethodReference
sGC Stimulator (YC-1)Intracellular~10-foldNot specified
sGC Stimulator (BAY 41-8543)In vitro (cardiac output)2.2-fold increaseNot specified
sGC Stimulator (Riociguat)In vitro (purified sGC)Up to 73-foldEnzyme assay
sGC Stimulator (Riociguat) + NOIn vitro (purified sGC)Up to 122-foldEnzyme assay
sGC Stimulator (Riociguat, 0.1 µM)Washed PlateletsSignificant increaseELISA/VASP phosphorylation
sGC Stimulator (Riociguat)PlateletsUp to 30-foldNot specified

Experimental Protocols

Experimental Workflow for cGMP Measurement

The general workflow for measuring cGMP levels after this compound treatment involves several key steps, from sample collection to data analysis.

cGMP_Measurement_Workflow start Start: Experiment with this compound Treatment sample_collection 1. Sample Collection (Cells, Tissues, Plasma) start->sample_collection sample_prep 2. Sample Preparation (Lysis, Homogenization, Protein Precipitation) sample_collection->sample_prep assay 3. cGMP Quantification sample_prep->assay elisa ELISA assay->elisa lcms LC-MS/MS assay->lcms data_analysis 4. Data Analysis elisa->data_analysis lcms->data_analysis end End: Report cGMP Levels data_analysis->end

General workflow for cGMP measurement.
Protocol 1: cGMP Measurement using ELISA

This protocol provides a general guideline for a competitive ELISA. It is essential to follow the specific instructions provided with the commercial ELISA kit being used.

Materials:

  • Commercial cGMP ELISA kit

  • Samples (cell lysates, tissue homogenates, plasma) treated with or without this compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • 0.1 M HCl

  • Phosphate Buffered Saline (PBS)

  • Microplate reader capable of measuring absorbance at 450 nm

Sample Preparation:

  • Cell Culture:

    • After treatment with this compound, aspirate the culture medium.

    • Lyse the cells by adding 0.1 M HCl (e.g., 1 mL for a 10 cm dish).

    • Incubate at room temperature for 10-20 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge at >600 x g for 10 minutes to pellet cell debris.

    • Collect the supernatant for the cGMP assay. It is recommended to add a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX) at a final concentration of 0.5 mM, to the lysis buffer to prevent cGMP degradation.

  • Tissue Samples:

    • Immediately after collection, snap-freeze the tissue in liquid nitrogen to prevent cGMP degradation.

    • Homogenize the frozen tissue in 5-10 volumes of 0.1 M HCl containing a PDE inhibitor.

    • Centrifuge the homogenate at >600 x g for 10 minutes at 4°C.

    • Collect the supernatant for the cGMP assay.

  • Plasma:

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge at 1000-2000 x g for 15 minutes at 4°C.

    • Collect the plasma and immediately add 0.1 M HCl to stop PDE activity.

    • Store at -80°C until the assay.

Assay Procedure (General Outline):

  • Prepare Reagents: Reconstitute and dilute standards, antibodies, and conjugates as per the kit manual.

  • Standard Curve: Prepare a serial dilution of the cGMP standard to generate a standard curve.

  • Sample Loading: Add standards and samples to the appropriate wells of the antibody-coated microplate.

  • Competitive Binding: Add the HRP-conjugated cGMP to all wells (except blanks). cGMP in the sample will compete with the HRP-cGMP for binding to the primary antibody.

  • Incubation: Incubate the plate according to the kit's instructions (typically 1-2 hours at room temperature or 37°C).

  • Washing: Wash the plate several times with the provided wash buffer to remove unbound reagents.

  • Substrate Addition: Add the TMB substrate to each well and incubate in the dark to allow for color development.

  • Stop Reaction: Stop the reaction by adding the stop solution. The color will change from blue to yellow.

  • Read Absorbance: Immediately read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cGMP concentration in your samples by comparing their absorbance to the standard curve. The absorbance is inversely proportional to the amount of cGMP in the sample.

Protocol 2: cGMP Measurement using LC-MS/MS

This protocol provides a general overview. Specific parameters will need to be optimized based on the instrument and column used.

Materials:

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS) system

  • Analytical column (e.g., C18 or a specialized column for polar molecules)

  • Stable isotope-labeled internal standard (e.g., 15N5-cGMP)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Samples (plasma, cell lysates, tissue homogenates)

Sample Preparation (Plasma):

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of the internal standard (e.g., 15N5-cGMP).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the samples for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).

LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes. The gradient needs to be optimized for the specific column and system.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both cGMP and the internal standard.

      • cGMP: e.g., m/z 346 -> 152

      • 15N5-cGMP: e.g., m/z 351 -> 152

    • Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

Data Analysis:

  • Generate a standard curve by plotting the peak area ratio of cGMP to the internal standard against the concentration of the cGMP standards.

  • Calculate the concentration of cGMP in the unknown samples using the standard curve.

Conclusion

The accurate measurement of cGMP levels is essential for understanding the pharmacological effects of this compound. Both ELISA and LC-MS/MS are robust methods for quantifying cGMP in various biological matrices. The choice of method should be based on the specific requirements of the study. For real-time analysis in living cells, FRET-based biosensors offer a powerful alternative. By following these detailed protocols, researchers can obtain reliable and reproducible data to advance the development of this compound and other sGC stimulators.

References

Application Notes and Protocols for Western Blot Detection of pVASP (Ser239) Following Nelociguat Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelociguat is a potent and selective soluble guanylate cyclase (sGC) stimulator, a class of drugs that enhances the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway plays a crucial role in various physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission. Stimulation of sGC by this compound leads to increased intracellular levels of cGMP, which in turn activates cGMP-dependent protein kinase (PKG). One of the key downstream targets of PKG is the vasodilator-stimulated phosphoprotein (VASP), which is phosphorylated at serine 239 (Ser239). The phosphorylation of VASP at this site is a widely accepted biomarker for the activation of the NO-sGC-cGMP signaling cascade.

This document provides a detailed protocol for the detection and quantification of VASP phosphorylation at Ser239 in cell lysates by Western blot following stimulation with this compound.

Signaling Pathway

The signaling cascade initiated by this compound leading to VASP phosphorylation is a well-defined pathway. This compound directly stimulates sGC, enhancing its sensitivity to endogenous NO and also activating it independently. This leads to the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels activate PKG, which then catalyzes the transfer of a phosphate group to VASP at the Ser239 residue.

Nelociguat_Signaling_Pathway This compound This compound sGC Soluble Guanylate Cyclase (sGC) This compound->sGC stimulates cGMP cGMP sGC->cGMP catalyzes conversion of GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates VASP VASP PKG->VASP phosphorylates pVASP pVASP (Ser239) VASP->pVASP

Caption: this compound signaling pathway leading to VASP phosphorylation.

Experimental Protocols

I. Cell Culture and this compound Stimulation

A variety of cell types that endogenously express sGC are suitable for this protocol. Examples include human embryonic kidney (HEK-293) cells, platelets, and smooth muscle cells. The optimal concentration and stimulation time for this compound should be determined empirically for each cell type and experimental condition. A time-course and dose-response experiment is recommended to identify the peak of VASP phosphorylation.

Materials:

  • Appropriate cell line

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in appropriate culture vessels and grow to 70-80% confluency.

  • Prior to stimulation, cells may be serum-starved for a period (e.g., 4-24 hours) to reduce basal signaling, depending on the cell type.

  • Prepare working solutions of this compound in serum-free medium. A suggested starting concentration range is 0.1 µM to 10 µM.

  • Remove the culture medium and wash the cells once with warm PBS.

  • Add the this compound-containing medium to the cells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the cells for the desired time points. A suggested time course is 0, 5, 15, 30, and 60 minutes.

  • Following incubation, immediately place the culture vessels on ice and proceed to cell lysis.

II. Cell Lysis and Protein Quantification

To preserve the phosphorylation state of VASP, it is crucial to use a lysis buffer containing both protease and phosphatase inhibitors.

Materials:

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA or NP-40 buffer)

  • Protease inhibitor cocktail

  • Phosphatase inhibitor cocktail

  • Cell scraper

  • Microcentrifuge tubes

  • BCA or Bradford protein assay kit

Lysis Buffer Recipe (Modified RIPA):

  • 50 mM Tris-HCl, pH 7.4

  • 150 mM NaCl

  • 1 mM EDTA

  • 1% NP-40

  • 0.25% sodium deoxycholate

  • Add protease and phosphatase inhibitors immediately before use.

Procedure:

  • Aspirate the stimulation medium and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer to the cells.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.

III. SDS-PAGE and Western Blotting

Materials:

  • Laemmli sample buffer (2x or 4x)

  • SDS-polyacrylamide gels (e.g., 10% or 4-12% gradient)

  • Electrophoresis running buffer

  • PVDF membrane (0.45 µm)

  • Methanol

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-VASP (Ser239)

    • Mouse or Rabbit anti-total VASP

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Tris-buffered saline with Tween 20 (TBST)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Sample Preparation:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of the SDS-polyacrylamide gel.

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer:

    • Activate the PVDF membrane by immersing it in methanol for 15-30 seconds.

    • Equilibrate the activated membrane in transfer buffer for at least 5 minutes.

    • Assemble the transfer stack (sandwich) according to the transfer system manufacturer's instructions.

    • Perform the protein transfer. For wet transfer, recommended conditions are 100 V for 60-90 minutes.

  • Immunoblotting:

    • After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature. For phosphoproteins, BSA is generally preferred over milk to reduce background.

    • Incubate the membrane with the primary antibody against pVASP (Ser239) diluted in 5% BSA/TBST (e.g., 1:1000) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

    • Capture the chemiluminescent signal using an appropriate imaging system.

  • Stripping and Reprobing (Optional):

    • To detect total VASP and a loading control on the same membrane, the membrane can be stripped using a mild stripping buffer.

    • After stripping, block the membrane again and probe with the primary antibody for total VASP, followed by the corresponding secondary antibody and detection.

    • Repeat the stripping and reprobing process for the loading control antibody.

Experimental Workflow

Western_Blot_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis cell_seeding Seed Cells serum_starvation Serum Starvation (Optional) cell_seeding->serum_starvation nelociguat_stimulation This compound Stimulation (Dose-Response & Time-Course) serum_starvation->nelociguat_stimulation cell_lysis Cell Lysis (with Phosphatase/Protease Inhibitors) nelociguat_stimulation->cell_lysis protein_quantification Protein Quantification (BCA/Bradford) cell_lysis->protein_quantification sample_boiling Add Sample Buffer & Boil protein_quantification->sample_boiling sds_page SDS-PAGE sample_boiling->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-pVASP) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection stripping Stripping & Reprobing (Total VASP & Loading Control) detection->stripping quantification Densitometry Analysis stripping->quantification

Application Note and Protocol: Pharmacokinetic Analysis of Nelociguat in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nelociguat (BAY 60-4552) is a potent stimulator of soluble guanylate cyclase (sGC), an essential enzyme in the nitric oxide (NO) signaling pathway. By enhancing the production of cyclic guanosine monophosphate (cGMP), this compound plays a role in regulating vascular tone and blood flow.[1][2][3] It is also known as the primary active metabolite (M-1) of Riociguat.[4][5] Understanding the pharmacokinetic profile of this compound is critical for preclinical assessment and drug development. This document provides detailed protocols for conducting a pharmacokinetic study of this compound in a rat model, from drug administration to bioanalytical quantification using UPLC-MS/MS.

Mechanism of Action: The NO-sGC-cGMP Pathway

This compound directly stimulates sGC, both independently of and synergistically with endogenous NO. This action increases the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels lead to smooth muscle relaxation and vasodilation.

sGC_Pathway cluster_Vessel Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive sGC (Inactive) NO->sGC_inactive Stimulates sGC_active sGC (Active) GTP GTP cGMP cGMP GTP->cGMP Catalyzes sGC (Active) Relaxation Vasodilation / Relaxation cGMP->Relaxation This compound This compound This compound->sGC_inactive Directly Stimulates

Caption: NO-sGC-cGMP signaling pathway stimulated by this compound.

Experimental Protocols

This section details the in-vivo procedures and the subsequent bioanalytical method for quantifying this compound in rat plasma.

In-Vivo Study Protocol

A typical pharmacokinetic study involves administering the parent drug (Riociguat, which metabolizes to this compound) to rats and collecting blood samples over a defined time course.

Experimental_Workflow start Acclimatize Male Sprague-Dawley Rats dosing Administer Riociguat (e.g., 5 mg/kg) via Oral Gavage (p.o.) start->dosing sampling Collect Blood Samples (e.g., via saphenous vein) at specified time points dosing->sampling processing Prepare Plasma via Centrifugation (8,000 rpm, 5 min, 4°C) sampling->processing storage Store Plasma Samples at -80°C Pending Analysis processing->storage analysis UPLC-MS/MS Analysis of This compound (M-1) storage->analysis pk_analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, etc.) analysis->pk_analysis

Caption: General workflow for a pharmacokinetic study in rats.

Materials:

  • Animals: Male Sprague-Dawley or Wistar rats.

  • Test Article: Riociguat (to be metabolized to this compound).

  • Vehicle: 0.5% Tylose solution with 2% Tween-80 or similar appropriate vehicle.

  • Dosing Equipment: Oral gavage needles.

  • Collection Tubes: EDTA-coated or heparinized tubes.

  • Processing Equipment: Refrigerated centrifuge.

Procedure:

  • Acclimatization: Acclimate animals for at least one week prior to the study.

  • Dosing: Administer Riociguat orally (p.o.) via gavage. A typical dose for a pharmacokinetic study might be 5 mg/kg.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) at predetermined time points. A suggested schedule is: pre-dose, 0.33, 0.67, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 8,000 rpm for 5 minutes at 4°C) to separate the plasma.

  • Storage: Transfer the supernatant (plasma) to new, labeled tubes and store them at -80°C until analysis.

Bioanalytical Protocol: UPLC-MS/MS

Quantification of this compound in plasma is achieved using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Thaw 100 µL Plasma Sample spike Spike with 20 µL Internal Standard (IS) plasma->spike precip Add 300 µL Acetonitrile (Protein Precipitation) spike->precip vortex Vortex for 3 min precip->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant to Autosampler Vial centrifuge->supernatant inject Inject 2-5 µL onto UPLC Column supernatant->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM Mode) separate->detect quantify Quantify this compound vs. IS detect->quantify

Caption: Bioanalytical workflow for plasma sample analysis.

Procedure:

  • Sample Thawing: Thaw plasma samples, calibration standards, and quality control samples on ice.

  • Internal Standard (IS) Spiking: To a 100 µL aliquot of plasma, add 20 µL of the working IS solution (e.g., Riociguat or a stable isotope-labeled analog).

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the sample to precipitate plasma proteins.

  • Vortexing: Vortex the mixture thoroughly for approximately 3 minutes.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for analysis.

  • Injection: Inject 2-5 µL of the supernatant onto the UPLC-MS/MS system.

Data Presentation

The collected data from the UPLC-MS/MS analysis are used to determine key pharmacokinetic parameters. The analytical method parameters should be clearly defined.

Table 1: UPLC-MS/MS Method Parameters
ParameterSpecification
UPLC Column Reversed-phase C18 (e.g., XSelect® HSS T3, 2.1 x 100 mm, 2.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.2 - 1.0 mL/min
Elution Gradient
Ionization Mode Positive Ion Electrospray (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) To be determined empirically (as M-1 of Riociguat)
MRM Transition (IS) e.g., Riociguat: m/z 423.3 → 109.1
Linear Range e.g., 0.1 - 300 ng/mL
Table 2: Key Pharmacokinetic Parameters of this compound in Rats

This table should be populated following data analysis using appropriate non-compartmental or compartmental modeling software.

ParameterUnitDescription
Cmax ng/mLMaximum observed plasma concentration.
Tmax hTime to reach Cmax.
AUC(0-t) ng·h/mLArea under the plasma concentration-time curve from time 0 to the last measurable concentration.
AUC(0-inf) ng·h/mLArea under the plasma concentration-time curve from time 0 to infinity.
hApparent terminal elimination half-life.
CL/F L/h/kgApparent total body clearance.
Vz/F L/kgApparent volume of distribution.

Conclusion: This application note provides a comprehensive framework for the pharmacokinetic evaluation of this compound in rats. By following the detailed protocols for in-vivo studies and UPLC-MS/MS bioanalysis, researchers can reliably determine the key pharmacokinetic parameters necessary for the continued development of sGC stimulators. The provided workflows and data tables serve as a robust template for study design, execution, and reporting.

References

Application Notes and Protocols for Nelociguat-Induced Vasodilation in Ex Vivo Artery Rings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelociguat is a soluble guanylate cyclase (sGC) activator, a class of drugs that promotes vasodilation by targeting the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] This pathway is fundamental in regulating vascular tone, and its dysfunction is implicated in various cardiovascular diseases.[2] this compound and other sGC activators are of significant interest for their potential therapeutic applications in conditions characterized by endothelial dysfunction and reduced NO bioavailability.[3] The ex vivo artery ring assay is a robust method to directly assess the vasodilatory properties of compounds like this compound on isolated blood vessels, providing valuable insights into their mechanism of action and potency.[4]

These application notes provide a detailed protocol for evaluating the vasodilatory effects of this compound in isolated arterial rings. The described methodology allows for the determination of concentration-response relationships and the investigation of the endothelium-dependency of this compound's action.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

This compound exerts its vasodilatory effect by directly activating soluble guanylate cyclase (sGC), an enzyme crucial for cardiovascular homeostasis. Under normal physiological conditions, endothelial cells produce nitric oxide (NO), which diffuses to adjacent vascular smooth muscle cells (VSMCs). In VSMCs, NO binds to the heme group of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased intracellular cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade ultimately results in a decrease in intracellular calcium concentrations and the relaxation of the vascular smooth muscle, leading to vasodilation.

In pathological states associated with oxidative stress, the heme moiety of sGC can become oxidized, rendering the enzyme insensitive to NO. This compound, as an sGC activator, can stimulate this oxidized, heme-free form of sGC, thereby restoring cGMP production and promoting vasodilation even in a low-NO or high-oxidative-stress environment.

Nelociguat_Signaling_Pathway cluster_0 Vascular Smooth Muscle Cell cluster_1 Endothelial Cell sGC_inactive sGC (inactive) sGC_active sGC (active) sGC_inactive->sGC_active This compound cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG PKG cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation Promotes NO Nitric Oxide (NO) NO->sGC_inactive Activates (in health)

Caption: this compound signaling pathway in vascular smooth muscle cells.

Experimental Protocol: Ex Vivo Vasodilation Assay in Isolated Arterial Rings

This protocol outlines the procedure for assessing the vasodilatory effect of this compound on isolated arterial rings, a widely used ex vivo technique.

Materials and Reagents
  • Animals: Male Wistar rats (250-300 g) are commonly used. All procedures should be approved by an institutional animal care and use committee.

  • Instruments:

    • Organ bath or wire myograph system.

    • Force transducer and data acquisition system.

    • Dissecting microscope.

    • Surgical instruments (forceps, scissors).

  • Solutions and Chemicals:

    • Krebs-Henseleit Solution (KHS): (in mM) 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, and 11.1 glucose. The solution must be freshly prepared and continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.

    • High Potassium Chloride (KCl) Solution: KHS with equimolar substitution of NaCl with KCl (e.g., 80 mM KCl).

    • Phenylephrine (PE): For pre-contraction of arterial rings.

    • Acetylcholine (ACh): To assess endothelium integrity.

    • This compound: To be dissolved in an appropriate vehicle (e.g., DMSO).

Experimental Workflow

Experimental_Workflow A Artery Isolation and Preparation B Mounting in Organ Bath A->B C Equilibration B->C D Viability and Endothelium Integrity Check C->D E Pre-contraction with Phenylephrine D->E F Cumulative Addition of this compound E->F G Data Recording and Analysis F->G

Caption: Workflow for the ex vivo artery ring vasodilation assay.
Detailed Procedure

  • Artery Isolation and Preparation:

    • Humanely euthanize the rat according to approved institutional protocols.

    • Carefully dissect the thoracic aorta and place it in ice-cold KHS.

    • Under a dissecting microscope, meticulously remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting the Arterial Rings:

    • Mount each aortic ring in an organ bath chamber filled with KHS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the KHS every 15-20 minutes.

  • Viability and Endothelium Integrity Check:

    • After equilibration, contract the rings by adding a high KCl solution (e.g., 80 mM) to verify the viability of the smooth muscle.

    • Wash the rings with KHS until they return to the baseline tension.

    • Induce a submaximal contraction with phenylephrine (e.g., 1 µM).

    • Once a stable plateau is reached, add acetylcholine (e.g., 10 µM) to assess endothelium integrity. A relaxation of over 80% indicates intact endothelium.

    • Wash the rings and allow them to return to baseline.

  • Vasodilation Protocol:

    • Pre-contract the arterial rings with phenylephrine (1 µM) to a stable plateau.

    • Once a stable contraction is achieved, add this compound in a cumulative manner (e.g., from 1 nM to 100 µM).

    • Allow the response to each concentration to stabilize before adding the next.

  • Data Acquisition and Analysis:

    • Record the isometric tension continuously throughout the experiment.

    • The relaxation in response to this compound is expressed as a percentage of the pre-contraction induced by phenylephrine.

    • Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.

    • Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (maximal relaxation).

Data Presentation

The following table presents a template for summarizing the quantitative data obtained from the ex vivo vasodilation experiments with this compound. Note: The data presented below is hypothetical and for illustrative purposes only, as specific experimental data for this compound in this assay was not available in the public domain at the time of this writing.

CompoundArtery TypePre-constrictorEC50 (nM)Emax (%)Endothelium-dependency
This compound Rat AortaPhenylephrine (1 µM)[Hypothetical Value, e.g., 150][Hypothetical Value, e.g., 95][To be determined]
Vehicle Rat AortaPhenylephrine (1 µM)N/A[Hypothetical Value, e.g., <5]N/A

Conclusion

The ex vivo artery ring assay is an indispensable tool for characterizing the vasodilatory properties of novel compounds like this compound. By following the detailed protocol provided, researchers can obtain reliable and reproducible data on the potency and efficacy of this compound in inducing vasodilation. This information is critical for the preclinical development of sGC activators for the treatment of cardiovascular diseases. The provided diagrams of the signaling pathway and experimental workflow serve to clarify the underlying mechanisms and procedural steps involved in this research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nelociguat for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for using Nelociguat in in vitro experiments.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as BAY 60-4552, is a potent and selective stimulator of soluble guanylate cyclase (sGC).[1][2][3] It functions by directly stimulating sGC, a key enzyme in the nitric oxide (NO) signaling pathway, and it acts synergistically with endogenous NO to increase the production of cyclic guanosine monophosphate (cGMP).[4][5] This leads to various downstream effects, including smooth muscle relaxation and vasodilation. This compound is also known to be an active metabolite of the drug Riociguat.

The NO-sGC-cGMP Signaling Pathway

The diagram below illustrates the signaling cascade activated by this compound.

sGC_Pathway cluster_cell Target Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) (Heme-Fe2+) NO->sGC Activates This compound This compound (sGC Stimulator) This compound->sGC Stimulates & Synergizes with NO GTP GTP cGMP cGMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Cellular Responses (e.g., Smooth Muscle Relaxation) PKG->Relaxation Phosphorylates Target Proteins Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 1. Seed cells in a multi-well plate p2 2. Culture cells until appropriate confluency p1->p2 p3 3. Prepare serial dilutions of this compound p2->p3 e1 4. Treat cells with this compound and vehicle control p3->e1 e2 5. Incubate for a defined period e1->e2 e3 6. Stop reaction and lyse cells e2->e3 a1 7. Measure cGMP levels (e.g., ELISA, HTRF) e3->a1 a2 8. Plot dose-response curve and calculate EC50 a1->a2

References

Troubleshooting Nelociguat solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter solubility issues with Nelociguat in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound powder is not fully dissolving in DMSO. What are the potential causes and solutions?

A1: Several factors can influence the dissolution of this compound in DMSO. Here's a systematic approach to troubleshooting this issue:

  • Compound Purity: Impurities in the this compound powder can significantly affect its solubility. It is crucial to use a high-purity grade of the compound for your experiments.[1]

  • DMSO Quality: The purity and water content of your DMSO are critical. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1][2] This absorbed water can reduce the solubility of many organic compounds.[1]

    • Recommendation: Always use anhydrous, high-purity DMSO from a freshly opened bottle or a properly stored container.[1]

  • Concentration: You might be attempting to prepare a solution that exceeds this compound's solubility limit in DMSO.

    • Recommendation: Try preparing a more dilute stock solution.

  • Temperature: Solubility is often temperature-dependent. Gentle warming can aid dissolution.

    • Recommendation: Warm the solution gently in a 37°C water bath for 5-10 minutes. Intermittent vortexing or sonication can also help. However, avoid excessive heat, as it may degrade the compound.

Q2: I observed precipitation in my this compound DMSO stock solution after storage, especially after a freeze-thaw cycle. What should I do?

A2: Precipitation upon storage is a common issue.

  • Recommended Action: Before use, visually inspect the solution. If precipitation is observed, gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. If the precipitate does not fully dissolve, the actual concentration of your stock solution is likely lower than intended.

  • Prevention: To minimize freeze-thaw cycles, aliquot your stock solution into smaller, single-use volumes. Store these aliquots at -20°C or -80°C as recommended for the compound.

Q3: My this compound dissolves in DMSO, but it precipitates when I add it to my aqueous buffer or cell culture medium. How can I resolve this?

A3: This phenomenon, often called "salting out," is common when a compound is highly soluble in an organic solvent but poorly soluble in an aqueous solution.

  • Recommended Dilution Strategy: To prevent precipitation, perform serial dilutions of your DMSO stock solution in DMSO first to get closer to your final concentration. Then, add this more diluted DMSO solution to your aqueous medium. This gradual decrease in DMSO concentration can help maintain the compound's solubility.

  • Final DMSO Concentration: Be mindful of the final concentration of DMSO in your experiment, as it can be toxic to cells. Most cell lines can tolerate up to 0.1% DMSO without significant adverse effects, but it is crucial to include a DMSO-only vehicle control in your experiments to account for any solvent effects.

Q4: How can I determine the maximum solubility of this compound in DMSO?

A4: A kinetic solubility assay can provide a good estimate of the maximum solubility. This typically involves preparing a high-concentration stock of the compound in DMSO and then serially diluting it in an aqueous buffer. The solubility can then be measured using techniques like nephelometry (light scattering) or UV spectrophotometry after filtering out any precipitate.

Quantitative Data Summary

SolventTemperature (°C)Maximum Solubility (mM)Method
DMSORoom TemperatureData not available
DMSO37Data not available
PBS (pH 7.4)Room TemperatureData not available

Experimental Protocols

Protocol: General Method for Determining Kinetic Solubility in an Aqueous Buffer

This protocol outlines a general procedure to assess the kinetic solubility of a compound like this compound when a DMSO stock solution is introduced into an aqueous buffer.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Pipettes and tips

  • Vortex mixer

  • Sonicator (optional)

  • Plate shaker

  • UV-Vis spectrophotometer or nephelometer

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved. Gentle warming and sonication can be used if necessary.

  • Plate Setup: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a microtiter plate.

  • Add Buffer: Add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the desired final compound concentration. The final DMSO concentration should be kept low (e.g., 1%).

  • Mixing and Incubation: Mix the contents thoroughly using a plate shaker. Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-2 hours).

  • Measurement:

    • Nephelometry: Measure the light scattering of the solutions. An increase in light scattering indicates the presence of undissolved precipitate.

    • UV Spectrophotometry: After incubation, filter the samples to remove any precipitate. Measure the absorbance of the filtrate at the compound's λmax.

  • Data Analysis: Quantify the amount of dissolved compound by comparing the measurements to a standard curve of the compound prepared in a solution where it is known to be fully soluble (e.g., 100% DMSO or a suitable organic solvent). The highest concentration that remains in solution without precipitation is considered the kinetic solubility under those conditions.

Visualizations

Troubleshooting Workflow for this compound Solubility Issues

G Troubleshooting Workflow for this compound Solubility in DMSO start Start: this compound insoluble in DMSO check_purity Is the this compound powder high purity? start->check_purity check_dmso Is the DMSO anhydrous & high purity? check_purity->check_dmso Yes use_high_purity_compound Action: Use high-purity this compound check_purity->use_high_purity_compound No check_concentration Is the concentration too high? check_dmso->check_concentration Yes use_fresh_dmso Action: Use fresh, anhydrous DMSO check_dmso->use_fresh_dmso No apply_heat Apply gentle heat (37°C) and/or sonication check_concentration->apply_heat No lower_concentration Action: Prepare a more dilute solution check_concentration->lower_concentration Yes dissolved Problem Solved: This compound is dissolved apply_heat->dissolved Success still_insoluble Still Insoluble apply_heat->still_insoluble Failure use_high_purity_compound->start use_fresh_dmso->start lower_concentration->start

A flowchart for troubleshooting this compound solubility in DMSO.

Signaling Pathway of this compound

G This compound Mechanism of Action This compound This compound sgc Soluble Guanylate Cyclase (sGC) This compound->sgc stimulates no Nitric Oxide (NO) no->sgc stimulates cgmp cGMP sgc->cgmp converts gtp GTP gtp->sgc pde Phosphodiesterases (PDEs) cgmp->pde degraded by downstream Downstream Effects (e.g., Vasodilation) cgmp->downstream leads to gmp GMP pde->gmp

This compound stimulates sGC, increasing cGMP and leading to vasodilation.

References

Preventing Nelociguat degradation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Nelociguat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments, with a specific focus on preventing its degradation and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. By stimulating sGC, this compound increases the production of cyclic guanosine monophosphate (cGMP), a second messenger that plays a crucial role in various physiological processes, including vasodilation and inhibition of platelet aggregation. This compound is the active metabolite of Riociguat.

Q2: I am observing inconsistent results in my cell-based assays with this compound. What could be the potential cause?

Inconsistent results with this compound can arise from several factors, with the degradation of the compound in the cell culture media being a primary concern. The stability of this compound can be influenced by the physicochemical properties of the media, such as pH and redox potential, as well as handling and storage conditions. Furthermore, the stability of its target enzyme, sGC, is also critical for a consistent response.

Q3: What are the primary factors that can lead to this compound degradation in cell culture media?

While specific degradation pathways for this compound in cell culture media have not been extensively published, based on its chemical structure (a pyrazolopyridine derivative) and the general principles of drug stability, the following factors are critical to consider:

  • pH of the Media: Pyrazolopyridine derivatives can be sensitive to pH. The typical pH of cell culture media (7.2-7.4) may influence the stability of this compound. Deviations from this range could accelerate degradation.

  • Oxidative Stress: The cellular environment and media components can contribute to oxidative stress. Reactive oxygen species (ROS) may not only degrade this compound but also impact the stability of its target, sGC. The heme group of sGC is susceptible to oxidation, which can lead to enzyme inactivation and degradation.

  • Enzymatic Degradation: Cell-secreted or serum-derived enzymes in the culture medium could potentially metabolize this compound.

  • Light Exposure: Although not specifically documented for this compound, many small molecules are light-sensitive. Prolonged exposure to light during handling and incubation could lead to photodegradation.

Q4: How can I assess the stability of this compound in my specific cell culture medium?

It is highly recommended to perform a stability study of this compound in your specific cell culture medium and under your experimental conditions. A general approach involves incubating this compound in the cell-free medium at 37°C and collecting samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The concentration of this compound in these samples can then be quantified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Low or no cellular response to this compound 1. This compound Degradation: The compound may have degraded in the stock solution or in the cell culture medium. 2. sGC Instability: The target enzyme, soluble guanylate cyclase (sGC), may be oxidized and degraded. 3. Incorrect Concentration: Errors in dilution or calculation of the working concentration.1. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to minimize freeze-thaw cycles. Perform a stability test of this compound in your cell culture medium. Consider replenishing the medium with fresh this compound for long-term experiments. 2. Minimize oxidative stress in your cell culture. Ensure media components that can contribute to oxidation are fresh. Consider the use of antioxidants if compatible with your experimental design. 3. Verify all calculations and perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
High variability between replicate wells 1. Inconsistent Compound Activity: Degradation of this compound may be occurring at different rates across the plate. 2. Edge Effects: Evaporation or temperature gradients across the microplate. 3. Cell Plating Inconsistency: Uneven cell distribution.1. Ensure homogenous mixing of this compound in the medium before adding to the cells. Minimize the time the plate is outside the incubator. 2. Use plates with lids, ensure proper humidity in the incubator, and consider leaving the outer wells empty and filling them with sterile media or PBS. 3. Ensure cells are well-suspended before plating and use appropriate pipetting techniques to ensure a uniform cell monolayer.
Loss of this compound effect over time in long-term experiments Compound Depletion/Degradation: this compound may be consumed by the cells or degrade over the extended incubation period.For experiments lasting longer than 24-48 hours, consider a partial media change with freshly prepared this compound-containing medium at regular intervals. The frequency of media change should be determined based on a stability study.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium over time at 37°C.

Materials:

  • This compound

  • Appropriate solvent for stock solution (e.g., DMSO)

  • Your specific cell culture medium (serum-free and serum-containing, if applicable)

  • Sterile microcentrifuge tubes or a multi-well plate

  • 37°C incubator

  • HPLC or LC-MS/MS system for analysis

Methodology:

  • Prepare a stock solution of this compound at a high concentration (e.g., 10 mM) in the recommended solvent.

  • Prepare a working solution of this compound in the desired cell culture medium at the final experimental concentration.

  • Aliquot the solution into sterile tubes or wells for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Place the samples in a 37°C incubator.

  • At each designated time point, remove one aliquot and immediately store it at -80°C to halt any further degradation. The sample at time 0 should be frozen immediately after preparation.

  • Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the concentration of this compound.

  • Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time to determine the stability profile.

Protocol 2: General Protocol for a Cell-Based cGMP Assay

Objective: To measure the effect of this compound on intracellular cGMP levels.

Materials:

  • Cells expressing soluble guanylate cyclase

  • Cell culture medium and supplements

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

  • Lysis buffer

  • Commercial cGMP immunoassay kit

Methodology:

  • Plate cells in a multi-well plate and culture until they reach the desired confluency.

  • Pre-treat the cells with a PDE inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) before adding this compound.

  • Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.

  • Terminate the reaction by removing the medium and lysing the cells with the lysis buffer provided in the cGMP assay kit.

  • Measure the cGMP concentration in the cell lysates according to the manufacturer's instructions for the cGMP immunoassay kit.

  • Normalize the cGMP levels to the protein concentration in each well.

Visualizations

Nelociguat_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell This compound This compound sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive This compound->sGC_inactive Stimulates sGC_active sGC - Active sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response Leads to

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution add_nelo Add this compound prep_stock->add_nelo prep_cells Plate Cells add_pde Add PDE Inhibitor (e.g., IBMX) prep_cells->add_pde add_pde->add_nelo incubate Incubate add_nelo->incubate lyse Lyse Cells incubate->lyse measure_cgmp Measure cGMP lyse->measure_cgmp analyze Analyze Data measure_cgmp->analyze

Caption: Experimental workflow for a cell-based cGMP assay.

Troubleshooting_Logic start Inconsistent or No Response to this compound check_compound Is the this compound solution fresh and properly stored? start->check_compound check_stability Have you tested this compound stability in your media? check_compound->check_stability Yes sol_compound Prepare fresh aliquots. Minimize freeze-thaw cycles. check_compound->sol_compound No check_sgc Is there evidence of high oxidative stress in your culture? check_stability->check_sgc Yes sol_stability Perform a stability study (Protocol 1). Replenish media for long-term experiments. check_stability->sol_stability No check_concentration Have you performed a dose-response curve? check_sgc->check_concentration No sol_sgc Use fresh media. Consider antioxidants. check_sgc->sol_sgc Yes sol_concentration Verify calculations and perform a dose-response experiment. check_concentration->sol_concentration No

Caption: Troubleshooting logic for this compound experiments.

Overcoming high background in Nelociguat cGMP assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Nelociguat in cyclic Guanosine Monophosphate (cGMP) assays. High background can be a significant issue in these sensitive assays, and this resource aims to provide clear and actionable solutions to overcome this challenge.

Troubleshooting Guide: High Background

High background in a cGMP assay can obscure the true signal and lead to inaccurate results. The following table outlines common causes of high background and provides step-by-step solutions to mitigate these issues.

Potential Cause Recommended Solution
Non-Specific Binding of Antibodies 1. Optimize Antibody Concentrations: Perform a titration experiment to determine the optimal concentrations of both the primary and secondary antibodies. Using too high a concentration can lead to increased non-specific binding.[1][2] 2. Select a Different Blocking Buffer: If the current blocking buffer is ineffective, consider trying alternative blocking agents. Common options include Bovine Serum Albumin (BSA), non-fat dry milk, or commercially available proprietary blocking buffers.[3] 3. Increase Blocking Incubation Time: Extending the blocking step can help to more effectively saturate non-specific binding sites on the microplate wells.[2]
Issues with Wash Steps 1. Increase the Number of Washes: Insufficient washing can leave behind unbound reagents that contribute to high background.[1] Increasing the number of wash cycles can help to remove these contaminants. 2. Optimize Wash Buffer Composition: Ensure the wash buffer contains an appropriate concentration of a non-ionic detergent, such as Tween 20, to help reduce non-specific interactions. 3. Ensure Proper Washer Function: If using an automated plate washer, verify that all wells are being aspirated and dispensed correctly to avoid residual liquid.
Reagent Contamination or Degradation 1. Use Freshly Prepared Buffers: Buffers, especially wash and blocking buffers, should be prepared fresh to avoid microbial contamination that can interfere with the assay. 2. Check Substrate Solution: The substrate solution should be colorless before use. A colored substrate indicates degradation and will lead to high background. 3. Verify Water Quality: Use high-purity water for all reagent preparations to avoid contaminants that can cause high background.
Sample-Related Issues 1. Proper Sample Dilution: Highly concentrated or viscous samples can contribute to high background. Diluting samples in the appropriate assay buffer can help to minimize these matrix effects. 2. Sample Purity: Ensure that samples are free from contaminants that could interfere with the assay.
Cross-Reactivity 1. Use Highly Specific Antibodies: The antibodies used should have high specificity for cGMP to avoid cross-reactivity with other molecules in the sample.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a soluble guanylate cyclase (sGC) stimulator. It enhances the production of cGMP by directly stimulating sGC, the primary receptor for nitric oxide (NO). This action leads to vasorelaxation and other physiological effects mediated by the cGMP signaling pathway. It is important to note that while structurally similar to the sGC activator vericiguat, this compound is classified as a stimulator of sGC.

Q2: Why am I seeing high background in my blank wells?

A2: High background in blank wells (containing only assay buffer and detection reagents) is a strong indicator of a problem with the assay reagents or procedure, rather than the samples. Common causes include contaminated buffers, degraded substrate, or non-specific binding of the secondary antibody. Refer to the troubleshooting guide for specific solutions.

Q3: Can the incubation time and temperature affect my background signal?

A3: Yes, both incubation time and temperature are critical parameters. Longer incubation times or higher temperatures than recommended in the assay protocol can lead to increased non-specific binding and higher background. It is essential to strictly follow the protocol's instructions for these steps.

Q4: How can I differentiate between a true signal and high background?

A4: A well-optimized assay should have a clear distinction between the signal from your samples and the background. The signal from your negative controls or blank wells should be significantly lower than that of your positive controls and experimental samples. If the background is high and variable, it can be difficult to obtain reliable data.

Q5: What are some key differences between sGC stimulators (like this compound) and sGC activators?

A5: sGC stimulators, such as this compound, require the presence of the reduced heme group on the sGC enzyme to exert their effect and work synergistically with nitric oxide (NO). In contrast, sGC activators can activate the enzyme even when the heme group is oxidized or lost, which can occur under conditions of oxidative stress. This distinction is important for understanding the experimental conditions under which these compounds will be effective.

Experimental Protocols

Standard Protocol for a Competitive cGMP ELISA

This protocol provides a general framework for a competitive ELISA to measure cGMP levels. Specific details may vary depending on the commercial kit used.

  • Reagent Preparation: Prepare all reagents, including standards, samples, antibodies, and buffers, according to the kit manufacturer's instructions.

  • Standard Curve Preparation: Create a serial dilution of the cGMP standard to generate a standard curve.

  • Plate Loading: Add standards and samples to the appropriate wells of the antibody-coated microplate.

  • Addition of cGMP-HRP Conjugate: Add the cGMP-horseradish peroxidase (HRP) conjugate to all wells. This will compete with the cGMP in the samples and standards for binding to the primary antibody.

  • Incubation: Incubate the plate according to the manufacturer's recommended time and temperature.

  • Washing: Wash the plate multiple times with the provided wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the TMB substrate solution to each well. The HRP enzyme will catalyze a color change.

  • Stop Reaction: Add the stop solution to each well to stop the color development.

  • Read Plate: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the cGMP concentration in your samples by comparing their absorbance values to the standard curve.

Visualizations

Nelociguat_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell NO_source Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to This compound This compound (sGC Stimulator) This compound->sGC Stimulates GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Vasorelaxation) PKG->Cellular_Response Phosphorylates Targets

Caption: this compound signaling pathway.

cGMP_Assay_Workflow Start Start Assay Prepare_Reagents Prepare Reagents (Standards, Samples, Buffers) Start->Prepare_Reagents Load_Plate Load Plate with Standards & Samples Prepare_Reagents->Load_Plate Add_Conjugate Add cGMP-HRP Conjugate Load_Plate->Add_Conjugate Incubate Incubate Add_Conjugate->Incubate Wash Wash Plate Incubate->Wash Add_Substrate Add TMB Substrate Wash->Add_Substrate Incubate_Develop Incubate for Color Development Add_Substrate->Incubate_Develop Stop_Reaction Add Stop Solution Incubate_Develop->Stop_Reaction Read_Plate Read Absorbance Stop_Reaction->Read_Plate Analyze_Data Analyze Data & Calculate Concentrations Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a competitive cGMP ELISA.

Troubleshooting_High_Background High_Background High Background Observed Check_Blanks Check Blank Wells High_Background->Check_Blanks High_Blanks Blanks are High Check_Blanks->High_Blanks Yes Normal_Blanks Blanks are Normal Check_Blanks->Normal_Blanks No Reagent_Issue Potential Reagent Issue High_Blanks->Reagent_Issue Sample_or_Primary_Ab_Issue Potential Sample or Primary Antibody Issue Normal_Blanks->Sample_or_Primary_Ab_Issue Contaminated_Buffer Contaminated Buffer? Reagent_Issue->Contaminated_Buffer Check Degraded_Substrate Degraded Substrate? Reagent_Issue->Degraded_Substrate Check Secondary_Ab_Issue Secondary Ab Non-Specific Binding? Reagent_Issue->Secondary_Ab_Issue Check Prepare_Fresh Prepare Fresh Buffers Contaminated_Buffer->Prepare_Fresh Use_New_Substrate Use New Substrate Degraded_Substrate->Use_New_Substrate Optimize_Secondary_Ab Optimize Secondary Ab Concentration Secondary_Ab_Issue->Optimize_Secondary_Ab Optimize_Primary_Ab Optimize Primary Ab Concentration Sample_or_Primary_Ab_Issue->Optimize_Primary_Ab Check Check_Blocking Insufficient Blocking? Sample_or_Primary_Ab_Issue->Check_Blocking Check Check_Washing Inadequate Washing? Sample_or_Primary_Ab_Issue->Check_Washing Check Titrate_Primary_Ab Titrate Primary Antibody Optimize_Primary_Ab->Titrate_Primary_Ab Change_Blocker Change Blocking Buffer or Incubation Time Check_Blocking->Change_Blocker Increase_Washes Increase Number of Wash Steps Check_Washing->Increase_Washes

Caption: Troubleshooting logic for high background in cGMP assays.

References

How to control for off-target effects of Nelociguat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Nelociguat in their experiments, with a specific focus on understanding and controlling for potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2][3][4] By directly stimulating sGC, this compound increases the production of cyclic guanosine monophosphate (cGMP), leading to vasodilation and other downstream effects.[1] It is also an active metabolite of the sGC stimulator Riociguat.

Q2: What are the known on-target effects and associated adverse events of this compound?

Consistent with its mechanism of action as a vasodilator, the most commonly reported adverse events in clinical studies with sGC stimulators are related to blood pressure reduction. These include headache, dizziness, and hypotension. In a study with patients having biventricular heart failure, mild adverse events such as asymptomatic hypotension, transient facial flushing, and mild headache were observed.

Q3: Is there a known off-target activity profile for this compound?

Currently, there is limited publicly available information specifically detailing the comprehensive off-target activity profile of this compound from broad screening panels (e.g., kinase panels, receptor binding assays). The primary focus of published studies has been on its on-target sGC stimulatory activity.

Q4: What are general strategies to control for potential off-target effects of this compound in my experiments?

To ensure that the observed experimental effects are due to the on-target activity of this compound, researchers should consider the following strategies:

  • Use the Lowest Effective Concentration: Perform dose-response studies to identify the minimal concentration of this compound required to elicit the desired on-target effect. Using excessive concentrations increases the likelihood of engaging lower-affinity off-target molecules.

  • Employ Structurally Unrelated sGC Stimulators: To confirm that the observed phenotype is due to sGC stimulation, use a structurally different sGC stimulator as a positive control. If both compounds produce the same effect, it strengthens the evidence for on-target action.

  • Utilize a "Negative Control" Analog: If available, a structurally similar but inactive analog of this compound can be a powerful tool. Observing the desired effect with this compound but not with the inactive analog suggests the effect is not due to a general chemical property of the scaffold.

  • Genetic Knockdown or Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of sGC. The effect of this compound should be diminished or absent in these modified systems if it is acting on-target.

  • Rescue Experiments: In a system where sGC is knocked down, attempt to "rescue" the phenotype by reintroducing a functional sGC. The effect of this compound should be restored in the rescued system.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound and provides a structured approach to troubleshooting potential off-target effects.

Issue 1: Unexpected or inconsistent cellular phenotype observed.

  • Possible Cause: The observed phenotype may be due to an off-target effect of this compound, especially at higher concentrations.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement:

      • Measure cGMP levels in your experimental system. A dose-dependent increase in cGMP would indicate that this compound is engaging its target, sGC.

      • Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct binding of this compound to sGC in your cells.

    • Dose-Response Analysis:

      • Conduct a careful dose-response experiment. If the unexpected phenotype only appears at concentrations significantly higher than those required for sGC stimulation, it is more likely to be an off-target effect.

    • Orthogonal Approaches:

      • As mentioned in the FAQs, use a structurally different sGC stimulator. If the unexpected phenotype is not replicated, it is likely an off-target effect specific to this compound's chemical structure.

      • Use siRNA or CRISPR to deplete sGC. If the unexpected phenotype persists, it is independent of the intended target.

Issue 2: Observed cellular toxicity.

  • Possible Cause: The toxicity may be an off-target effect of this compound.

  • Troubleshooting Steps:

    • Determine the Cytotoxic Concentration:

      • Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration at which this compound becomes toxic to your cells.

    • Compare with On-Target Potency:

      • Compare the cytotoxic concentration with the EC50 for sGC stimulation. A large window between the effective and toxic concentrations suggests a better therapeutic index. Toxicity observed only at high multiples of the EC50 is more likely off-target.

    • Investigate Apoptosis/Necrosis Pathways:

      • Use assays to determine if the cell death is programmed (apoptosis) or due to injury (necrosis). This can provide clues about the potential off-target pathways involved.

    • Broad Off-Target Screening:

      • If resources permit, consider screening this compound against a broad panel of safety-related targets (e.g., a safety pharmacology panel) to identify potential interactions that could explain the toxicity.

Experimental Protocols

Detailed methodologies for key experiments to investigate and control for off-target effects are provided below.

Protocol 1: Kinase Selectivity Profiling

Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases to identify potential off-target interactions.

Methodology: A radiometric kinase assay or a fluorescence-based assay can be used. Below is a general protocol for a competitive binding assay.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.

  • Assay Setup: In a multi-well plate, combine the kinase of interest, a fluorescently labeled ATP-competitive ligand (tracer), and the diluted this compound or vehicle control.

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Detection: Measure the fluorescence polarization or a similar signal that changes based on the tracer binding to the kinase. Displacement of the tracer by this compound will result in a change in the signal.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for any kinases that show significant inhibition.

Data Presentation:

Kinase TargetThis compound IC50 (µM)
Target Kinase 1> 10
Target Kinase 25.2
Target Kinase 3> 10
......

Note: This is a template table. Actual data for this compound is not publicly available.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to its target protein, sGC, in a cellular environment.

Methodology:

  • Cell Treatment: Culture cells to a high density and treat with this compound at a desired concentration or with a vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of sGC using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble sGC as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Data Presentation:

Temperature (°C)Soluble sGC (Vehicle) (% of control)Soluble sGC (this compound) (% of control)
40100100
459598
508092
555085
602060
65530

Note: This is a template table. Actual data for this compound is not publicly available.

Signaling Pathway and Experimental Workflow Diagrams

Nelociguat_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cellular Environment cluster_membrane Cell Membrane NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Other Effects PKG->Vasodilation Leads to This compound This compound This compound->sGC Stimulates

Caption: this compound signaling pathway.

Off_Target_Troubleshooting Start Unexpected Phenotype or Toxicity Observed DoseResponse Perform Dose-Response Analysis Start->DoseResponse ComparePotency Compare with On-Target Potency (e.g., cGMP EC50) DoseResponse->ComparePotency HighConc Effect only at High Concentrations? ComparePotency->HighConc Orthogonal Use Orthogonal Methods (Different sGC Stimulator, siRNA) HighConc->Orthogonal Yes OnTarget Likely On-Target Effect HighConc->OnTarget No PhenotypePersists Phenotype Persists? Orthogonal->PhenotypePersists OffTarget Likely Off-Target Effect PhenotypePersists->OffTarget Yes PhenotypePersists->OnTarget No

Caption: Troubleshooting workflow for off-target effects.

References

Technical Support Center: Improving Reproducibility in Nelociguat Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Nelociguat experiments. This resource is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of their experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and structured data to support your research with this potent soluble guanylate cyclase (sGC) stimulator.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during in vitro experiments with this compound.

Q1: Why am I observing high variability in my this compound dose-response curves?

A1: Variability in dose-response curves for sGC stimulators like this compound can stem from several factors:

  • Cell Passage Number: Primary cell lines can exhibit altered sensitivity to drugs with increasing passage numbers. It is advisable to use cells within a consistent and low passage range for all experiments.[1]

  • Inconsistent Cell Seeding Density: The number of cells seeded per well can influence the final readout. Ensure a consistent and optimized cell density is used across all plates and experiments.

  • Assay Duration: The incubation time with this compound can impact the measured response. Standardize the assay duration based on initial time-course experiments to capture the optimal response window.

  • Incomplete Dose-Response: If the highest concentrations of this compound do not produce a maximal effect (a plateau), the calculated EC50 value can be unreliable. It may be necessary to extend the concentration range.[2]

  • Reagent Preparation and Handling: Inconsistent dilution of stock solutions or improper mixing can lead to significant well-to-well variability.

Q2: My measured cGMP levels after this compound stimulation are lower than expected. What are the possible causes?

A2: Lower-than-expected cGMP levels can be due to several factors related to the sGC enzyme, the assay itself, or the compound's activity:

  • Oxidized or Heme-Deficient sGC: this compound, as an sGC stimulator, requires the heme group on sGC to be in its reduced (ferrous) state for optimal activity.[3] Oxidative stress in cell cultures can lead to sGC oxidation, rendering it less responsive to stimulators.[4][5] Consider minimizing oxidative stress in your cell culture conditions.

  • Low Endogenous Nitric Oxide (NO): this compound acts synergistically with NO. If the experimental cells produce very low levels of endogenous NO, the response to this compound may be blunted. The addition of a low concentration of an NO donor can sometimes potentiate the effect.

  • Phosphodiesterase (PDE) Activity: cGMP is rapidly degraded by PDEs. High PDE activity in your cell type will lead to lower measured cGMP levels. Including a broad-spectrum PDE inhibitor, such as IBMX, in your assay buffer is crucial to prevent cGMP degradation.

  • Improper Sample Handling: cGMP can be rapidly degraded. Ensure that cell lysis and sample processing are performed quickly and on ice. Acidification of the sample (e.g., with HCl or TCA) immediately after collection is often recommended to inhibit PDE activity and stabilize cGMP.

  • ELISA Kit Issues: Ensure your cGMP ELISA kit is stored correctly and has not expired. If you are measuring low cGMP concentrations, consider using an acetylation step in your ELISA protocol to increase sensitivity.

Q3: I'm observing precipitation of this compound when I add it to my cell culture medium. How can I resolve this?

A3: this compound is typically dissolved in a solvent like DMSO to create a stock solution. When this stock is diluted into aqueous cell culture media, precipitation can occur if the final DMSO concentration is too low to maintain solubility or if the this compound concentration exceeds its aqueous solubility limit.

  • Optimize DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated by most cell lines. Ensure your final DMSO concentration is sufficient to keep this compound in solution at the desired test concentrations.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your this compound stock in the cell culture medium. This can help to avoid localized high concentrations that may precipitate.

  • Pre-warm Media: Adding the DMSO stock to pre-warmed cell culture media can sometimes improve solubility.

  • Check Compound Stability: It is advisable to confirm the stability of this compound in your specific cell culture medium over the duration of your experiment, as components in the media can sometimes affect compound stability.

Q4: How can I differentiate between an on-target effect of this compound and a potential off-target effect?

A4: Distinguishing on-target from off-target effects is a critical aspect of drug research. Here are some strategies:

  • Use a Structurally Different sGC Stimulator: If a different sGC stimulator produces the same biological effect, it is more likely to be an on-target effect.

  • Use an sGC Inhibitor: Pre-treatment with an sGC inhibitor, such as ODQ, should block the effects of this compound if they are mediated by sGC activation.

  • Rescue Experiment: If you can "rescue" the phenotype by introducing a downstream mediator of the cGMP pathway (e.g., a PKG activator), this would support an on-target mechanism.

  • Dose-Response Correlation: Compare the dose-response curve for cGMP production with the dose-response curve for the observed biological effect. A strong correlation in EC50 values suggests an on-target effect.

  • Off-Target Screening: For a comprehensive analysis, consider having the compound screened against a panel of common off-target proteins (e.g., kinases, GPCRs).

Quantitative Data Summary

The following tables summarize key in vitro parameters for sGC stimulators. Note that specific values for this compound may vary depending on the cell line and experimental conditions.

Table 1: In Vitro Potency of sGC Stimulators in HEK293 Cells

CompoundConditionEC50 (nM)Reference
Olinciguat+ 10 µM DETA (NO Donor)73.8
Riociguat+ 1 mM BIC20,080

This data is provided as a reference. Researchers should determine the EC50 of this compound in their specific experimental system.

Table 2: General Troubleshooting for cGMP ELISA

ProblemPossible CauseSolution
No or Weak Signal Omission of a key reagentDouble-check that all reagents were added in the correct sequence.
Inactive substrate or conjugateVerify the activity of the enzyme conjugate and substrate.
Insufficient incubation timesEnsure incubation times are as recommended in the protocol.
High Background Cross-reactivity of antibodiesRun appropriate controls to check for non-specific binding.
High concentration of detection antibodyTitrate the detection antibody to an optimal concentration.
Contaminated buffersPrepare fresh buffers for the assay.
High Variability Inconsistent pipettingUse calibrated pipettes and ensure proper mixing of reagents.
Edge effects on the plateAvoid using the outer wells of the plate if edge effects are suspected.
Incomplete washingEnsure thorough and consistent washing of all wells.

Adapted from general ELISA troubleshooting guides.

Experimental Protocols

Detailed Methodology: In Vitro cGMP Stimulation Assay

This protocol provides a general framework for measuring this compound-induced cGMP production in a cell-based assay.

  • Cell Culture:

    • Culture cells (e.g., HEK293, A7r5 smooth muscle cells) in appropriate media and conditions until they reach 80-90% confluency.

    • Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the this compound stock solution in serum-free cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a non-toxic level (e.g., 0.5%).

  • Assay Procedure:

    • Wash the cells once with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cGMP degradation.

    • Add the prepared this compound dilutions to the wells and incubate for the desired time (e.g., 10-30 minutes) at 37°C. Include a vehicle control (medium with the same final DMSO concentration).

    • To investigate the synergy with NO, a low concentration of an NO donor (e.g., SNAP or DEA-NO) can be co-incubated with this compound.

  • Cell Lysis and cGMP Measurement:

    • Terminate the stimulation by aspirating the medium and adding a lysis buffer (e.g., 0.1 M HCl or a buffer provided in a commercial cGMP ELISA kit).

    • Incubate on ice for 10-20 minutes to ensure complete lysis.

    • Centrifuge the plate to pellet cell debris.

    • Collect the supernatant for cGMP measurement using a competitive ELISA kit according to the manufacturer's instructions. If low cGMP levels are expected, consider using an acetylation protocol to enhance assay sensitivity.

  • Data Analysis:

    • Generate a standard curve using the cGMP standards provided in the ELISA kit.

    • Calculate the cGMP concentration in each sample based on the standard curve.

    • Plot the cGMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

Signaling Pathway of this compound

Nelociguat_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO_source Endogenous NO sGC_inactive sGC (Fe2+) Inactive NO_source->sGC_inactive Activates (Synergy) NO_source->sGC_inactive This compound This compound This compound->sGC_inactive Stimulates sGC_active sGC (Fe2+) Active sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG PKG cGMP->PKG Activates PDE PDEs cGMP->PDE Degraded by Downstream Downstream Physiological Effects (e.g., Vasodilation) PKG->Downstream GMP 5'-GMP PDE->GMP

Caption: this compound stimulates soluble guanylate cyclase (sGC).

Experimental Workflow for Troubleshooting Low cGMP Signal

Troubleshooting_Workflow Start Low cGMP Signal Observed Check_Reagents Verify Reagent Integrity (this compound, ELISA Kit, Buffers) Start->Check_Reagents Reagents_OK Reagents Valid? Check_Reagents->Reagents_OK Check_Protocol Review Experimental Protocol (Incubation Times, Temperatures) Protocol_OK Protocol Followed? Check_Protocol->Protocol_OK Reagents_OK->Start No, Replace Reagents Reagents_OK->Check_Protocol Yes Protocol_OK->Start No, Correct Protocol Investigate_PDE Optimize PDE Inhibition (e.g., Increase IBMX concentration) Protocol_OK->Investigate_PDE Yes Investigate_sGC Assess sGC State (Consider oxidative stress) Investigate_PDE->Investigate_sGC Test_NO_Synergy Test Synergy with NO Donor Investigate_sGC->Test_NO_Synergy Re-run_Experiment Re-run Experiment with Optimized Conditions Test_NO_Synergy->Re-run_Experiment Consult_Literature Consult Literature for Cell-Specific sGC Expression Re-run_Experiment->Consult_Literature If issue persists

Caption: Logical workflow for troubleshooting low cGMP signal.

References

Technical Support Center: Nelociguat in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nelociguat (also known as BAY 60-4552) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway.[1][2] It works in a dual manner: by directly stimulating sGC independent of NO and by sensitizing sGC to endogenous NO. This leads to increased production of cyclic guanosine monophosphate (cGMP), a second messenger that plays a key role in regulating vascular tone, inflammation, and fibrosis.[3][4]

Q2: I am starting a new in vivo study. What is a typical starting dose for this compound in rats?

A2: The appropriate starting dose will depend on the animal model and the research question. However, published studies in rats provide a general range. For studies on hypertension in spontaneously hypertensive stroke-prone rats, oral gavage doses of 0.3 mg/kg/day and 3.0 mg/kg/day have been used.[1] In studies investigating erectile dysfunction in rats, intravenous (IV) doses of 0.03 mg/kg and 0.3 mg/kg have been reported. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q3: My this compound powder is not dissolving well. What vehicle should I use for oral administration?

A3: Poor solubility can be a challenge. A commonly used vehicle for oral gavage of this compound in rat studies is a mixture of 0.5% HPMC (hydroxypropyl methylcellulose), 5% DMSO (dimethyl sulfoxide), and 0.1% Tween 80. For intravenous administration, ensuring the compound is fully dissolved is critical to prevent embolism. A solution containing DMSO may be a starting point, but it should be used with caution and at low concentrations due to its potential physiological effects. Sonication may also aid in dissolution. Always prepare fresh solutions and visually inspect for any precipitates before administration.

Q4: I am observing unexpected side effects in my animals, such as a significant drop in blood pressure. What should I do?

A4: Hypotension is a potential side effect of sGC stimulators due to their vasodilatory effects. If you observe a significant drop in blood pressure or other adverse events, consider the following:

  • Dose Reduction: The dose may be too high for your specific animal model or strain. A dose-response study is crucial to identify a therapeutically relevant and well-tolerated dose.

  • Route of Administration: Intravenous administration will lead to a more rapid and potentially more pronounced effect on blood pressure compared to oral gavage.

  • Animal Health Status: The underlying health of the animals can influence their response to the drug. Ensure that the animals are healthy and properly acclimated before starting the experiment.

  • Monitor Vital Signs: Closely monitor blood pressure and heart rate, especially during the initial dosing periods.

Q5: Are there any known adverse effects of this compound or similar compounds in long-term animal studies?

Data Presentation: this compound Dosage in Animal Studies

Animal ModelDisease/ConditionRoute of AdministrationDose(s)VehicleReference
Spontaneously Hypertensive Stroke-Prone RatsHypertensionOral Gavage0.3 mg/kg/day, 3.0 mg/kg/day0.5% HPMC, 5% DMSO, 0.1% Tween 80
RatsCavernous Nerve Injury (Erectile Dysfunction)Intravenous (IV)0.03 mg/kg, 0.3 mg/kgNot specified

Experimental Protocols

Protocol 1: Oral Administration of this compound in a Rat Model of Hypertension

  • Animal Model: Spontaneously hypertensive stroke-prone rats.

  • Formulation Preparation: Prepare a suspension of this compound in a vehicle consisting of 0.5% HPMC, 5% DMSO, and 0.1% Tween 80. The concentration of the suspension should be calculated based on the desired dose and the average weight of the rats, with a typical administration volume of 10 mL/kg.

  • Dosing Regimen: Administer the this compound suspension or vehicle control once daily via oral gavage.

  • Endpoint Measurement: Monitor mean arterial pressure, urine output, and microalbuminuria to assess the effects of this compound.

Protocol 2: Intravenous Administration of this compound in a Rat Model of Erectile Dysfunction

  • Animal Model: Rats with bilateral cavernous nerve crush injury.

  • Formulation Preparation: Dissolve this compound in a suitable solvent for intravenous administration. While the specific vehicle was not stated in the reference, a formulation containing a low percentage of DMSO in saline is a common approach. Ensure the final solution is clear and free of particulates.

  • Dosing Regimen: Administer a single intravenous injection of this compound or vehicle control.

  • Endpoint Measurement: Measure the intracavernosal pressure/mean arterial pressure (ICP/MAP) ratio in response to electrical stimulation of the cavernous nerve to assess erectile function.

Visualizations

Nelociguat_Mechanism_of_Action cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Stimulates This compound This compound (BAY 60-4552) This compound->sGC Directly Stimulates & Sensitizes to NO cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Relaxation Vasodilation/ Relaxation cGMP->Relaxation Promotes

Caption: Mechanism of action of this compound in vascular smooth muscle cells.

Troubleshooting_Workflow Start Experiment Start: Administer this compound Observe Observe Animal Response Start->Observe Expected Expected Therapeutic Effect Observed Observe->Expected Yes Adverse Adverse Effects Observed (e.g., Hypotension) Observe->Adverse Adverse NoEffect No or Insufficient Effect Observed Observe->NoEffect No Continue Continue Experiment & Monitor Expected->Continue ReduceDose Reduce Dose Adverse->ReduceDose CheckRoute Review Route of Administration Adverse->CheckRoute IncreaseDose Consider Dose Escalation NoEffect->IncreaseDose CheckFormulation Verify Formulation (Solubility, Stability) NoEffect->CheckFormulation Reassess Re-evaluate Protocol ReduceDose->Reassess CheckRoute->Reassess IncreaseDose->Reassess CheckFormulation->Reassess

Caption: Troubleshooting workflow for this compound administration in animal studies.

References

Navigating Nelociguat: A Technical Guide to Preventing Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with Nelociguat, a potent soluble guanylate cyclase (sGC) stimulator. Due to its limited aqueous solubility, this compound can be prone to precipitation during experimental procedures, leading to inaccurate and unreliable results. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you successfully manage this compound in your research.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitated when I added it to my aqueous buffer. Why did this happen?

A: This is a common phenomenon known as "crashing out." this compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but has low solubility in aqueous solutions.[1] When a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer, the solvent environment abruptly changes from organic to aqueous. The aqueous medium cannot accommodate the high concentration of the poorly soluble this compound, causing it to precipitate out of the solution.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A: DMSO is the recommended solvent for preparing a high-concentration stock solution of this compound.[1] It is advisable to prepare a stock solution at a concentration of 10 mM. For extended storage, it is best to aliquot the stock solution and store it at -20°C or -80°C to prevent repeated freeze-thaw cycles.

Q3: How can I avoid precipitation when diluting my this compound stock solution into an aqueous medium?

A: To prevent precipitation, it is crucial to control the dilution process. Here are some effective strategies:

  • Decrease the final concentration: Ensure the final concentration of this compound in your aqueous medium is below its solubility limit in that specific buffer.

  • Use a stepwise dilution: Instead of adding the DMSO stock directly to the final aqueous volume, perform one or more intermediate dilution steps. For example, first, dilute the stock into a small volume of the aqueous buffer and then add this intermediate solution to the final volume.

  • Increase the volume of the aqueous medium: A larger final volume will result in a lower final concentration of both this compound and the organic solvent.

  • Agitate the solution: Gently vortex or stir the aqueous medium while adding the this compound stock solution to promote rapid and uniform mixing.

Q4: Does the pH of the aqueous buffer affect this compound's solubility?

Q5: Can temperature be used to improve the solubility of this compound?

A: For many compounds, solubility increases with temperature.[3][4] Gently warming the aqueous buffer (e.g., to 37°C) before adding the this compound stock solution may help to increase its solubility. However, it is essential to be cautious, as excessive heat can degrade the compound. Always verify the thermal stability of this compound under your experimental conditions.

Troubleshooting Guide: Common Precipitation Issues

This guide provides a systematic approach to resolving common issues related to this compound precipitation.

Issue Potential Cause Troubleshooting Steps
Precipitation upon initial dilution of DMSO stock in aqueous buffer. The final concentration of this compound exceeds its aqueous solubility. The percentage of DMSO in the final solution is too low to maintain solubility.1. Reduce Final Concentration: Lower the target concentration of this compound in your working solution. 2. Optimize DMSO Concentration: While minimizing organic solvent is ideal, a slightly higher final DMSO concentration (e.g., 0.5% - 1%) might be necessary. Always run a vehicle control to account for any effects of the solvent. 3. Change Dilution Method: Add the DMSO stock to the vortex of the gently stirring aqueous buffer to ensure rapid dispersion.
Precipitation observed over time in the prepared aqueous solution. The prepared solution is supersaturated and thermodynamically unstable. The storage temperature is too low, causing the compound to fall out of solution.1. Determine Equilibrium Solubility: Perform a solubility assessment to determine the true equilibrium solubility of this compound in your specific buffer and at your experimental temperature. Avoid preparing solutions above this concentration. 2. Control Storage Temperature: Store the prepared aqueous solution at a constant and appropriate temperature. Avoid refrigeration if it promotes precipitation.
Inconsistent results or poor reproducibility in bioassays. Precipitation of this compound in the assay plate wells leads to variable effective concentrations.1. Pre-warm Media: Ensure all buffers and cell culture media are pre-warmed to the experimental temperature before adding this compound. 2. Visual Inspection: Before starting the assay, visually inspect the prepared this compound solution and the assay plates under a microscope for any signs of precipitation. 3. Incorporate Solubilizing Excipients: For persistent issues, consider the use of pharmaceutically acceptable solubilizing agents such as surfactants (e.g., polysorbate 80) or cyclodextrins. Note that these must be tested for compatibility with your specific assay.

Experimental Protocols

Protocol 1: Determination of this compound Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard "shake-flask" method to determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound (solid powder)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the suspension for 24-48 hours. It is recommended to take samples at various time points (e.g., 24, 36, and 48 hours) to ensure equilibrium has been reached.

  • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent (e.g., a mixture of the aqueous buffer and an organic solvent like acetonitrile) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

  • The measured concentration represents the equilibrium solubility of this compound in the tested buffer at the specified temperature.

Data Presentation:

Buffer System pH Temperature (°C) Equilibrium Solubility (µg/mL)
Deionized Water7.025Hypothetical Value
PBS7.425Hypothetical Value
PBS7.437Hypothetical Value
Acetate Buffer4.525Hypothetical Value

Note: The values in this table are hypothetical and should be determined experimentally for your specific conditions.

Protocol 2: In Vitro Evaluation of this compound Precipitation

This protocol provides a method to assess the tendency of this compound to precipitate when a DMSO stock solution is diluted into an aqueous medium.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer of choice

  • 96-well microplate

  • Microplate reader with turbidity measurement capability (e.g., at 620 nm)

  • Multichannel pipette

Procedure:

  • Add a defined volume of the aqueous buffer to the wells of a 96-well plate.

  • Using a multichannel pipette, add a small volume of the this compound DMSO stock solution to the buffer-containing wells to achieve the desired final concentration.

  • Immediately place the plate in a microplate reader and measure the absorbance (or turbidity) at regular intervals (e.g., every 2 minutes for 30 minutes).

  • An increase in absorbance over time indicates the formation of a precipitate.

  • Different conditions can be tested in parallel, such as varying final concentrations of this compound, different aqueous buffers, or the inclusion of solubilizing agents.

Mandatory Visualizations

This compound's Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

This compound is a stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. By directly stimulating sGC, this compound increases the production of cyclic guanosine monophosphate (cGMP), leading to vasodilation and other physiological effects.

Nelociguat_Pathway NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Stimulates This compound This compound This compound->sGC_inactive Directly Stimulates sGC_active sGC (Active) GTP GTP cGMP cGMP GTP->cGMP Conversion sGC (Active) Downstream Downstream Cellular Effects (e.g., Vasodilation) cGMP->Downstream Activates

Caption: The NO-sGC-cGMP signaling pathway and the action of this compound.

Experimental Workflow for Troubleshooting this compound Precipitation

This workflow provides a logical sequence of steps to address precipitation issues encountered during experiments.

Troubleshooting_Workflow Start Precipitation Observed Check_Concentration Is final concentration below solubility limit? Start->Check_Concentration Adjust_Concentration Reduce final concentration Check_Concentration->Adjust_Concentration No Check_Dilution Review dilution method Check_Concentration->Check_Dilution Yes Adjust_Concentration->Check_Dilution Modify_Dilution Implement stepwise dilution and rapid mixing Check_Dilution->Modify_Dilution No Check_Buffer Assess buffer pH and temperature Check_Dilution->Check_Buffer Yes Modify_Dilution->Check_Buffer Optimize_Buffer Adjust pH and/or warm buffer Check_Buffer->Optimize_Buffer Suboptimal Consider_Excipients Consider solubilizing agents (e.g., surfactants, cyclodextrins) Check_Buffer->Consider_Excipients Optimal End_Success Precipitation Resolved Optimize_Buffer->End_Success End_Further_Optimization Further Optimization Needed Consider_Excipients->End_Further_Optimization

Caption: A logical workflow for troubleshooting this compound precipitation.

References

Minimizing variability in Nelociguat-treated cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Nelociguat (also known as BAY 60-4552) in cell culture experiments. Our goal is to help you minimize variability and achieve consistent, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, direct stimulator of soluble guanylate cyclase (sGC). It acts on the nitric oxide (NO)-sGC-cyclic GMP (cGMP) signaling pathway. This compound can stimulate sGC activity independently of NO, but its effect is enhanced in the presence of NO. This leads to a significant increase in intracellular cGMP levels.

Q2: How should I dissolve and store this compound?

A2: this compound is typically soluble in organic solvents like DMSO. For cell culture experiments, prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Q3: What are the typical working concentrations for this compound in cell culture?

A3: The optimal concentration of this compound depends on the cell type and the specific experimental endpoint. We recommend performing a dose-response experiment to determine the optimal concentration for your system. Based on available data, concentrations ranging from 10 nM to 10 µM are commonly used.

Q4: How stable is this compound in cell culture medium?

A4: While specific stability data in all types of cell culture media is not extensively published, it is best practice to prepare fresh dilutions of this compound in your culture medium for each experiment from a frozen stock. Avoid storing diluted solutions for extended periods.

Troubleshooting Guides

Variability in experimental outcomes is a common challenge. The following tables address specific issues you might encounter.

Table 1: Inconsistent cGMP Levels After this compound Treatment
Problem Potential Causes Recommended Solutions
Lower than expected cGMP levels 1. Suboptimal this compound concentration: The concentration used may be too low for your specific cell type. 2. Cell health and density: Unhealthy or sparsely plated cells may not respond robustly. 3. Oxidized sGC: The heme iron of sGC can become oxidized, rendering it less sensitive to stimulators. 4. High phosphodiesterase (PDE) activity: PDEs degrade cGMP, reducing its accumulation.1. Perform a dose-response curve: Test a range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the EC50 in your cell line. 2. Ensure optimal cell culture conditions: Use cells in their logarithmic growth phase and maintain consistent seeding densities. 3. Consider co-treatment with a reducing agent: Ascorbate may help maintain sGC in its reduced, more active state. 4. Use a broad-spectrum PDE inhibitor: Co-incubation with a non-specific PDE inhibitor like IBMX (100-500 µM) can prevent cGMP degradation and amplify the signal.
Higher than expected cGMP levels 1. This compound concentration too high: The concentration used may be saturating the sGC enzyme. 2. Low PDE activity in the cell line: Some cell lines have inherently low levels of cGMP-degrading PDEs.1. Lower the this compound concentration: Refer to your dose-response curve to select a concentration on the linear portion of the curve. 2. Reduce or omit the use of PDE inhibitors: If you are co-treating with a PDE inhibitor, try reducing its concentration or removing it.
High well-to-well variability 1. Inconsistent cell seeding: Uneven cell numbers across wells will lead to variable responses. 2. Pipetting errors: Inaccurate dispensing of this compound or lysis buffer. 3. Edge effects in culture plates: Wells on the edge of the plate can experience different temperature and evaporation rates.1. Ensure a homogenous cell suspension: Thoroughly mix cells before plating. 2. Use calibrated pipettes and proper technique: Ensure accurate and consistent liquid handling. 3. Minimize edge effects: Avoid using the outermost wells of the plate for your experiment or fill them with sterile PBS to maintain humidity.
Table 2: Unexpected Cellular Responses to this compound
Problem Potential Causes Recommended Solutions
No observable cellular effect despite increased cGMP 1. Dysfunctional downstream effectors: The cellular machinery that responds to cGMP (e.g., protein kinase G, cyclic nucleotide-gated ion channels) may not be functional in your cell line. 2. Cellular context: The specific cellular response to cGMP may be dependent on other signaling pathways that are not active in your experimental conditions.1. Confirm the expression and activity of downstream effectors: Use techniques like Western blotting or specific activity assays. 2. Investigate pathway crosstalk: Modulate other relevant signaling pathways to see if they are required for the this compound-induced phenotype.
Cell toxicity observed 1. High this compound concentration: Extremely high concentrations of any compound can be toxic. 2. High DMSO concentration: The final concentration of the vehicle (DMSO) may be too high.1. Perform a cytotoxicity assay: Determine the toxic concentration range for this compound in your cell line. 2. Ensure final DMSO concentration is non-toxic: Keep the final DMSO concentration below 0.1%.

Quantitative Data Summary

The following table provides a summary of hypothetical, yet representative, quantitative data for this compound's effects on cGMP production in different cell lines.

Table 3: this compound (BAY 60-4552) In Vitro Activity
Cell Line Assay Conditions Parameter Value
HEK29330 min treatment, + 100 µM IBMXEC50 for cGMP production~50 nM
A54930 min treatment, + 100 µM IBMXEC50 for cGMP production~100 nM
HUVEC30 min treatment, + 100 µM IBMXEC50 for cGMP production~25 nM

Note: These values are illustrative and the actual EC50 will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: General Protocol for Treating Cell Cultures with this compound
  • Cell Seeding: Plate cells in the desired format (e.g., 96-well plate) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and grow for 24-48 hours.

  • Preparation of this compound Working Solution: Prepare a fresh dilution of the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. Also, prepare a vehicle control using the same final concentration of DMSO.

  • Cell Treatment:

    • If using a PDE inhibitor (e.g., IBMX), add it to the cells 15-30 minutes prior to this compound treatment.

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 30 minutes for cGMP measurement).

  • Cell Lysis and Sample Collection:

    • After the incubation period, remove the treatment medium.

    • Lyse the cells using the appropriate lysis buffer for your downstream assay (e.g., 0.1 M HCl for cGMP ELISA).

    • Collect the cell lysates for analysis.

Protocol 2: Measurement of Intracellular cGMP using a Competitive ELISA
  • Sample Preparation:

    • Treat and lyse cells as described in Protocol 1.

    • If necessary, centrifuge the lysates to pellet cell debris and collect the supernatant.

    • If your ELISA kit requires it, acetylate the samples and standards according to the manufacturer's instructions to increase the sensitivity of the assay.

  • ELISA Procedure (General Steps):

    • Add standards, controls, and samples to the wells of the cGMP-coated microplate.

    • Add the cGMP-HRP conjugate to each well.

    • Add the anti-cGMP antibody to each well.

    • Incubate the plate according to the manufacturer's instructions (e.g., 2 hours at room temperature).

    • Wash the plate several times with the provided wash buffer.

    • Add the substrate solution (e.g., TMB) to each well and incubate until color develops.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of cGMP in your samples by interpolating their absorbance values on the standard curve.

    • Normalize the cGMP concentration to the protein concentration of the cell lysate or to the cell number.

Visualizations

Nelociguat_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell NO_source Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO_source->sGC_inactive Stimulates sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active Downstream_Effectors Downstream Effectors (PKG, CNG channels, PDEs) cGMP->Downstream_Effectors Activates Cellular_Response Cellular Response (e.g., Vasodilation) Downstream_Effectors->Cellular_Response This compound This compound This compound->sGC_inactive Directly Stimulates Experimental_Workflow A 1. Seed Cells in 96-well plate B 2. Allow Cells to Adhere (24-48 hours) A->B C 3. Pre-treat with PDE Inhibitor (optional) (15-30 min) B->C D 4. Treat with this compound or Vehicle Control C->D E 5. Incubate (e.g., 30 min) D->E F 6. Lyse Cells E->F G 7. Perform cGMP Assay (e.g., ELISA) F->G H 8. Analyze Data G->H Troubleshooting_Tree Start Inconsistent Results with this compound Q1 Are cGMP levels variable? Start->Q1 A1_Yes Check cell seeding consistency, pipetting accuracy, and avoid edge effects. Q1->A1_Yes Yes Q2 Is cellular response absent despite high cGMP? Q1->Q2 No End Problem Resolved A1_Yes->End A2_Yes Verify downstream effector expression and activity. Q2->A2_Yes Yes Q3 Are cGMP levels consistently low? Q2->Q3 No A2_Yes->End A3_Yes Perform dose-response. Check cell health. Consider using a PDE inhibitor. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Validation & Comparative

A Preclinical Head-to-Head: Comparing the sGC Stimulators Nelociguat and Riociguat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapies targeting the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway, sGC stimulators have emerged as a promising class of drugs. This guide provides a comparative preclinical overview of two key sGC stimulators: riociguat, an approved therapy for pulmonary hypertension, and nelociguat (also known as BAY 60-4552), its active metabolite, which has also been investigated clinically. This comparison is based on available preclinical data to inform researchers and drug development professionals.

Mechanism of Action: A Shared Pathway

Both this compound and riociguat are potent direct stimulators of soluble guanylate cyclase, a critical enzyme in the cardiovascular system.[1] They exert their effects through a dual mechanism of action:

  • Direct sGC Stimulation: They bind to sGC independently of nitric oxide, leading to an increase in cGMP production.

  • Sensitization to NO: They sensitize sGC to endogenous NO, amplifying the signal even at low NO concentrations.[2][3]

This dual action results in increased intracellular cGMP levels, leading to vasodilation, and has been shown in preclinical models to have antiproliferative, anti-inflammatory, and antifibrotic effects.[3][4]

sGC_Stimulator_Pathway cluster_EC Endothelial Cell cluster_SMC Vascular Smooth Muscle Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PKG PKG cGMP->PKG Activates Vasodilation Vasodilation & Antiproliferative Effects PKG->Vasodilation Leads to Drugs This compound & Riociguat Drugs->sGC Directly Stimulates & Sensitizes to NO

Caption: Mechanism of action for sGC stimulators.

Pharmacodynamic Comparison

Direct comparative preclinical studies are limited; however, data from various models allow for an assessment of their pharmacodynamic profiles.

Table 1: In Vitro and In Vivo Pharmacodynamic Data

ParameterThis compound (BAY 60-4552)RiociguatAnimal Model/Assay
sGC Stimulation Potent sGC stimulatorIncreases sGC activity up to 73-fold (alone) and 112-fold (with NO donor)Recombinant sGC enzyme assay
Vasodilation Potent vasorelaxing propertiesRelaxes endothelin-1-induced contraction in isolated pulmonary arteryIsolated canine pulmonary artery
Hemodynamic Effects Reduces mean arterial pressure in hypertensive ratsReduces pulmonary arterial pressure and vascular resistance in a U46619-induced PH dog modelSpontaneously Hypertensive Rats; Canine PH Model
Anti-platelet Activity Not specifiedInhibits agonist-induced platelet activation in washed human platelets (at ≥1 µM)In vitro human platelet aggregation assay

Pharmacokinetic Comparison

Pharmacokinetic properties determine a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Preclinical Pharmacokinetic Data

ParameterThis compound (BAY 60-4552)RiociguatAnimal Model
Metabolism Active metabolite of RiociguatMetabolized by CYP1A1, CYP3A4, CYP3A5, CYP2C8, and CYP2J2In vitro human liver microsomes
CNS Penetration Not specifiedLow penetration across the blood-brain barrierRat
Protein Binding Not specified~95% in vitroIn vitro (human plasma)
Transporter Interaction Not specifiedSubstrate of P-gp. Weak to moderate inhibitor of P-gp, BCRP, OATP1B1, OATP1B3In vitro transporter assays

Efficacy in Preclinical Disease Models

Both compounds have demonstrated efficacy in various preclinical models of cardiovascular disease.

  • This compound: In spontaneously hypertensive stroke-prone rats, this compound improved survival, decreased urine output, and at higher doses, reduced microalbuminuria and attenuated the increase in mean arterial pressure. It has also shown pro-erectile facilitator effects in rats with cavernous nerve injury when combined with vardenafil.

  • Riociguat: In rodent models of pulmonary hypertension, riociguat reduced pulmonary arterial pressure and partially reversed cardiac hypertrophy and vascular remodeling. Preclinical studies have also highlighted its antifibrotic properties. Furthermore, in a dog model of U46619-induced pulmonary hypertension, riociguat inhibited the elevation of pulmonary artery pressure and pulmonary vascular resistance, and increased cardiac output.

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating preclinical findings. Below are representative protocols for key experiments.

sGC Stimulation Assay (In Vitro)

Objective: To determine the direct effect of the compound on the enzymatic activity of soluble guanylate cyclase.

Methodology:

  • Enzyme Source: Purified recombinant human sGC is used.

  • Reaction Mixture: The assay is typically performed in a buffer containing GTP (the substrate for sGC), a phosphodiesterase inhibitor (to prevent cGMP degradation), and the test compound (this compound or Riociguat) at various concentrations.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 10-20 minutes).

  • Quantification: The reaction is stopped, and the amount of cGMP produced is quantified using a competitive enzyme immunoassay (EIA) or other sensitive detection methods.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 (the concentration at which 50% of the maximal stimulation is achieved) and the maximal fold-stimulation over baseline.

In Vivo Hemodynamic Assessment in a Pulmonary Hypertension Model

Objective: To evaluate the effect of the compound on blood pressure and cardiac function in a relevant animal model of disease.

Methodology:

  • Animal Model: An acute pulmonary hypertension model can be induced in dogs by continuous intravenous infusion of U46619, a thromboxane A2 analog that causes potent pulmonary vasoconstriction.

  • Instrumentation: Animals are anesthetized, and catheters are placed in the pulmonary artery, a systemic artery (e.g., femoral), and a central vein for pressure measurements and drug administration. A flow probe may be placed around the pulmonary artery to measure cardiac output.

  • Baseline Measurements: Once hemodynamically stable after U46619 infusion, baseline measurements of pulmonary arterial pressure (PAP), systemic arterial pressure (SAP), and cardiac output (CO) are recorded. Pulmonary vascular resistance (PVR) is calculated.

  • Drug Administration: Riociguat or this compound is administered, typically via oral gavage or intravenous infusion.

  • Post-Dose Monitoring: Hemodynamic parameters are continuously monitored for several hours post-administration.

  • Data Analysis: Changes from baseline in PAP, PVR, SAP, and CO are calculated and compared between treatment and vehicle control groups.

Experimental_Workflow cluster_setup Model Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Induce Pulmonary Hypertension in Animal Model (e.g., Dog) A2 Surgical Instrumentation (Catheters, Flow Probe) A1->A2 B1 Record Baseline Hemodynamic Data (PAP, SAP, CO) A2->B1 Stabilize B2 Administer Test Compound (this compound or Riociguat) or Vehicle B1->B2 B3 Continuously Monitor Hemodynamics Post-Dose B2->B3 C1 Calculate Change from Baseline for All Parameters B3->C1 Collect Data C2 Statistical Comparison vs. Vehicle Control Group C1->C2

Caption: Workflow for in vivo hemodynamic studies.

Summary and Conclusion

Both this compound and riociguat are effective sGC stimulators with potent vasodilatory and beneficial hemodynamic effects in preclinical models. Riociguat, being the parent compound and an approved drug, has a more extensively characterized preclinical profile, including detailed in vitro metabolism and transporter interaction data. This compound, as the active metabolite of riociguat, demonstrates robust in vivo activity in models of hypertension and erectile dysfunction.

The available data suggest that both compounds share a fundamental mechanism of action and exhibit similar pharmacodynamic effects. Key differences may lie in their pharmacokinetic profiles and tissue distribution, which can influence their therapeutic window and potential indications. For researchers, the choice between these molecules in a preclinical setting may depend on the specific disease model and the desired pharmacokinetic characteristics. This guide highlights the necessity for direct, head-to-head preclinical studies to fully elucidate the comparative pharmacology of these important sGC stimulators.

References

A Comparative Guide to Nelociguat and Vericiguat in sGC Stimulation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of nelociguat and vericiguat, two prominent stimulators of soluble guanylate cyclase (sGC), focusing on their performance in sGC stimulation assays. The information is intended to assist researchers in understanding the nuances of these compounds and in designing relevant experimental protocols.

Introduction to this compound and Vericiguat

This compound (BAY 60-4552) and vericiguat (BAY 1021189) are small molecule sGC stimulators that have been investigated for their therapeutic potential in cardiovascular diseases. They share a common mechanism of action by directly stimulating sGC, an enzyme crucial in the nitric oxide (NO) signaling pathway, leading to increased levels of cyclic guanosine monophosphate (cGMP).[1] This elevation in cGMP mediates vasodilation and has anti-fibrotic and anti-inflammatory effects.[2] Vericiguat is an analog of this compound, with the notable structural difference of an additional fluoro substituent on the 1H-pyrazolo[3,4-b]pyridine moiety.[3] While both compounds stimulate sGC, their detailed pharmacological profiles, including their potency in in vitro assays, are of significant interest to the research community.

Quantitative Comparison of sGC Stimulation

CompoundAssay SystemConditionEC50 (nM)Fold Stimulation (vs. Basal)Reference
Vericiguat Recombinant CHO cell line overexpressing rat sGC-1005 ± 145-Follmann et al., 2017
+ 30 nM SNAP (NO donor)39.0 ± 5.1-Follmann et al., 2017
+ 100 nM SNAP (NO donor)10.6 ± 1.7-Follmann et al., 2017
Highly purified recombinant sGC0.01 µM - 100 µM-1.7 to 57.6-foldFollmann et al., 2017
+ 100 nM DEA/NO (NO donor)-Up to 341.6-fold (at 100 µM Vericiguat)Follmann et al., 2017
This compound --Data not available--

Note on this compound: this compound is a known active metabolite of riociguat and has been shown to be a potent sGC stimulator in preclinical studies.[4] However, specific EC50 values from in vitro sGC stimulation assays are not as consistently reported in publicly available literature as those for vericiguat.

Signaling Pathway of sGC Stimulators

The diagram below illustrates the signaling pathway activated by sGC stimulators like this compound and vericiguat.

sGC_Signaling_Pathway cluster_0 Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive binds sGC_active sGC (active) sGC_inactive->sGC_active activation GTP GTP cGMP cGMP GTP->cGMP sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation leads to sGC_stimulator This compound / Vericiguat sGC_stimulator->sGC_inactive stimulates

sGC signaling pathway activation by stimulators.

Experimental Protocols

In Vitro Soluble Guanylate Cyclase (sGC) Stimulation Assay

This protocol provides a general framework for assessing the activity of sGC stimulators using purified enzyme.

Objective: To determine the concentration-dependent effect of a test compound (e.g., this compound or vericiguat) on the activity of purified sGC.

Materials:

  • Purified recombinant sGC enzyme

  • Test compounds (this compound, vericiguat) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 50 mM Triethanolamine-HCl, pH 7.4)

  • Guanosine-5'-triphosphate (GTP)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

  • (Optional) NO donor (e.g., DEA/NO or SNAP) for synergy studies

  • Detection reagent for cGMP (e.g., commercially available cGMP immunoassay kit)

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all solutions and serial dilutions of the test compounds in the assay buffer. The final solvent concentration should be kept constant across all wells (e.g., <1% DMSO).

  • Assay Setup: In a microplate, add the assay buffer, PDE inhibitor, and the test compound at various concentrations.

  • Enzyme Addition: Add the purified sGC enzyme to each well.

  • Initiation of Reaction: Start the enzymatic reaction by adding a mixture of GTP and MgCl₂.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes). The incubation time should be within the linear range of the reaction.

  • Termination of Reaction: Stop the reaction by adding a termination solution (e.g., EDTA or by heat inactivation).

  • cGMP Detection: Quantify the amount of cGMP produced in each well using a cGMP immunoassay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the concentration of the test compound against the measured cGMP levels. Determine the EC50 value, which is the concentration of the compound that elicits a half-maximal response, by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical in vitro sGC stimulation assay.

sGC_Assay_Workflow start Start reagent_prep Prepare Reagents and Compound Dilutions start->reagent_prep assay_setup Set up Assay Plate with Buffer, PDE Inhibitor, and Test Compounds reagent_prep->assay_setup enzyme_add Add Purified sGC Enzyme assay_setup->enzyme_add reaction_start Initiate Reaction with GTP/MgCl₂ enzyme_add->reaction_start incubation Incubate at 37°C reaction_start->incubation reaction_stop Terminate Reaction incubation->reaction_stop cgmp_detection Quantify cGMP Levels (e.g., ELISA) reaction_stop->cgmp_detection data_analysis Data Analysis: Plot Dose-Response Curve and Calculate EC50 cgmp_detection->data_analysis end End data_analysis->end

Workflow for an in vitro sGC stimulation assay.

Conclusion

Both this compound and vericiguat are potent stimulators of soluble guanylate cyclase, a key enzyme in cardiovascular regulation. Vericiguat has well-characterized in vitro activity, with a clear synergistic effect in the presence of nitric oxide. While quantitative in vitro potency data for this compound is less accessible in the public domain, its role as an active metabolite of riociguat underscores its biological significance. The provided experimental protocol and diagrams offer a foundational resource for researchers aiming to further investigate and compare the pharmacological properties of these and other sGC modulators.

References

Validating Nelociguat's In Vivo Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies to validate the in vivo target engagement of nelociguat, a soluble guanylate cyclase (sGC) stimulator. We will explore experimental data and protocols, comparing this compound's performance with alternative sGC modulators.

The NO-sGC-cGMP Signaling Pathway

This compound is a member of the novel class of sGC stimulators that enhance the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is crucial for regulating vascular tone, inflammation, and fibrosis.[1] Unlike NO-dependent vasodilators, sGC stimulators like this compound directly stimulate sGC, increasing its sensitivity to endogenous NO. This dual mechanism of action makes them effective even in conditions of NO deficiency or oxidative stress.

cluster_extracellular Extracellular Space cluster_intracellular Vascular Smooth Muscle Cell NO_source Endothelial Cells (e.g., Shear Stress, Agonists) NO Nitric Oxide (NO) NO_source->NO Produces sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Activates sGC_active sGC (Active) sGC_inactive->sGC_active Conformational Change cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Other Physiological Effects PKG->Vasodilation This compound This compound (sGC Stimulator) This compound->sGC_inactive Sensitizes & Directly Stimulates sGC_Activators sGC Activators (e.g., Cinaciguat) sGC_Activators->sGC_inactive Directly Activates (Heme-independent) Acclimatize Animal Acclimatization Implant Surgical Implantation of Telemetry Device Acclimatize->Implant Recover Post-operative Recovery (7-10 days) Implant->Recover Baseline Baseline Data Collection (24-48h) Recover->Baseline Administer Administer this compound or Comparator Baseline->Administer Record Continuous Data Recording Administer->Record Analyze Data Analysis Record->Analyze Dose Dose Animal with This compound or Comparator Euthanize Euthanize at Peak Plasma Concentration Dose->Euthanize Harvest Rapidly Harvest Target Tissues Euthanize->Harvest Homogenize Homogenize Tissues in Acidic Buffer Harvest->Homogenize Centrifuge Centrifuge to Remove Debris Homogenize->Centrifuge Assay Perform cGMP Immunoassay (ELISA) Centrifuge->Assay Normalize Normalize to Protein Concentration Assay->Normalize

References

A Comparative Guide to Soluble Guanylate Cyclase (sGC) Stimulators: Nelociguat, Riociguat, and Vericiguat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the soluble guanylate cyclase (sGC) stimulators Nelociguat, Riociguat, and Vericiguat. It summarizes their mechanisms of action, presents available efficacy data from key clinical trials, and details the experimental protocols of these studies to aid in research and development efforts.

Mechanism of Action: A Shared Pathway

Soluble guanylate cyclase is a critical enzyme in the nitric oxide (NO) signaling pathway. In conditions such as pulmonary hypertension and heart failure, endothelial dysfunction can lead to reduced NO bioavailability and consequently, impaired sGC activity. This results in decreased production of cyclic guanosine monophosphate (cGMP), a key second messenger that mediates vasodilation, and has anti-proliferative, anti-fibrotic, and anti-inflammatory effects.

sGC stimulators, including this compound, Riociguat, and Vericiguat, address this deficiency through a dual mechanism of action. They directly stimulate sGC independently of NO and also enhance the sensitivity of sGC to endogenous NO. This leads to increased cGMP production, aiming to restore vascular and cardiac function.

cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Endothelial_Cell Endothelial Cell GTP GTP sGC_active sGC (active) GTP->sGC_active converts to cGMP cGMP Vasodilation Vasodilation (Anti-proliferative, Anti-fibrotic) cGMP->Vasodilation leads to sGC_inactive sGC (inactive) sGC_active->cGMP NO Nitric Oxide (NO) NO->sGC_inactive binds to & activates sGC_Stimulators sGC Stimulators (this compound, Riociguat, Vericiguat) sGC_Stimulators->sGC_inactive directly stimulates & sensitizes to NO

Caption: Signaling pathway of sGC stimulators.

Efficacy Comparison

The following tables summarize the available efficacy data for Riociguat and Vericiguat from their pivotal clinical trials. Due to the limited publicly available clinical efficacy data for this compound, a direct comparison is not currently feasible. Available preclinical and early clinical data for this compound are presented separately.

Riociguat: Efficacy in Pulmonary Hypertension

Riociguat is approved for the treatment of Pulmonary Arterial Hypertension (PAH) and Chronic Thromboembolic Pulmonary Hypertension (CTEPH).

Table 1: Riociguat Efficacy Data from PATENT-1 Trial (PAH) [1][2][3][4][5]

EndpointRiociguat (2.5 mg max TID)PlaceboTreatment Difference (95% CI)p-value
Change in 6-Minute Walk Distance (6MWD) at Week 12 (meters) +30-636 (20 to 52)<0.001
Change in Pulmonary Vascular Resistance (PVR) at Week 12 (dyn·sec·cm⁻⁵) -246--223<0.001
Change in N-terminal pro-brain natriuretic peptide (NT-proBNP) at Week 12 (pg/mL) ---198<0.001
Improvement in WHO Functional Class at Week 12 (%) 21% improved---

Table 2: Riociguat Efficacy Data from CHEST-1 Trial (CTEPH)

EndpointRiociguat (2.5 mg TID)PlaceboTreatment Difference (95% CI)p-value
Change in 6-Minute Walk Distance (6MWD) at Week 16 (meters) +39-646 (25 to 67)<0.001
Change in Pulmonary Vascular Resistance (PVR) at Week 16 (dyn·sec·cm⁻⁵) -226+23-246 (-303 to -190)<0.001
Change in NT-proBNP at Week 16 Significant Improvement--<0.001
Improvement in WHO Functional Class at Week 16 Significant Improvement--0.003
Vericiguat: Efficacy in Heart Failure with Reduced Ejection Fraction (HFrEF)

Vericiguat is approved for the treatment of symptomatic chronic heart failure with reduced ejection fraction (HFrEF) following a worsening heart failure event.

Table 3: Vericiguat Efficacy Data from VICTORIA Trial (HFrEF)

EndpointVericiguat (10 mg OD)PlaceboHazard Ratio (95% CI)p-value
Composite of Cardiovascular Death or First Heart Failure Hospitalization 35.5%38.5%0.90 (0.82 to 0.98)0.02
Cardiovascular Death 16.4%17.5%0.93 (0.81 to 1.06)0.27
First Heart Failure Hospitalization 27.4%29.6%0.90 (0.81 to 1.00)0.048
All-Cause Mortality 20.3%21.2%-0.38

Table 4: Vericiguat Efficacy Data from VICTOR Trial (HFrEF without recent worsening)

EndpointVericiguat (10 mg OD)PlaceboHazard Ratio (95% CI)p-value
Composite of Cardiovascular Death or First Heart Failure Hospitalization --Neutral-
Cardiovascular Death --0.83 (0.71 to 0.97)<0.05
All-Cause Death --0.84<0.05
Sudden Cardiac Death --0.75 (0.56 to 0.99)0.042
Death due to Heart Failure --0.71 (0.54 to 0.94)0.016
This compound (BAY 60-4552): Available Data

Direct comparative clinical efficacy data for this compound against Riociguat or Vericiguat is not publicly available. This compound has been investigated in early-phase clinical trials for erectile dysfunction and heart failure.

A Phase 1, single-dose, dose-escalation study in 42 patients with biventricular heart failure and pulmonary hypertension demonstrated that oral this compound was well-tolerated and induced potent vasodilation. Key findings included:

  • Significant reductions in pulmonary capillary wedge pressure (PCWP), mean pulmonary arterial pressure (mPAP), and systemic vascular resistance (SVR).

  • A significant increase in cardiac index.

  • The mean elimination half-life ranged from 14 to 20 hours.

Preclinical studies in rat models have also suggested potential benefits in cardiovascular diseases associated with oxidative stress.

Experimental Protocols

Riociguat: PATENT-1 Trial Methodology

cluster_PATENT1 PATENT-1 Trial Workflow Start Enrollment: 443 Patients with PAH (WHO FC II or III) Randomization Randomization (2:4:1) Start->Randomization Placebo Placebo TID Randomization->Placebo Riociguat_2_5 Riociguat up to 2.5 mg TID Randomization->Riociguat_2_5 Riociguat_1_5 Riociguat up to 1.5 mg TID (Exploratory) Randomization->Riociguat_1_5 Titration 8-Week Dose Titration Placebo->Titration Riociguat_2_5->Titration Riociguat_1_5->Titration Maintenance 4-Week Maintenance Titration->Maintenance Endpoint Primary Endpoint Assessment: Change in 6MWD at Week 12 Maintenance->Endpoint

Caption: PATENT-1 trial workflow.
  • Study Design: A Phase 3, multicenter, double-blind, randomized, placebo-controlled trial.

  • Patient Population: 443 patients with symptomatic pulmonary arterial hypertension (PAH), WHO Functional Class II or III. Patients could be treatment-naïve or on stable treatment with endothelin receptor antagonists or prostanoids.

  • Intervention: Patients were randomized in a 2:4:1 ratio to receive placebo, riociguat up to a maximum of 2.5 mg three times daily (TID), or an exploratory arm of riociguat up to 1.5 mg TID. The dose of riociguat was individually titrated over 8 weeks based on systolic blood pressure and signs of hypotension.

  • Primary Endpoint: Change from baseline in 6-minute walk distance (6MWD) at week 12.

  • Secondary Endpoints: Included changes in pulmonary vascular resistance (PVR), N-terminal pro-brain natriuretic peptide (NT-proBNP) levels, WHO functional class, time to clinical worsening, and Borg dyspnea score.

Riociguat: CHEST-1 Trial Methodology

cluster_CHEST1 CHEST-1 Trial Workflow Start Enrollment: 261 Patients with CTEPH (inoperable or persistent/recurrent) Randomization Randomization (2:1) Start->Randomization Placebo Placebo TID Randomization->Placebo Riociguat Riociguat up to 2.5 mg TID Randomization->Riociguat Titration 16-Week Treatment Period (with dose titration) Placebo->Titration Riociguat->Titration Endpoint Primary Endpoint Assessment: Change in 6MWD at Week 16 Titration->Endpoint

Caption: CHEST-1 trial workflow.
  • Study Design: A Phase 3, multicenter, double-blind, randomized, placebo-controlled trial.

  • Patient Population: 261 patients with inoperable chronic thromboembolic pulmonary hypertension (CTEPH) or persistent or recurrent pulmonary hypertension after pulmonary endarterectomy.

  • Intervention: Patients were randomized in a 2:1 ratio to receive riociguat titrated up to 2.5 mg TID or placebo for 16 weeks.

  • Primary Endpoint: Change from baseline in 6MWD at week 16.

  • Secondary Endpoints: Included changes in PVR, NT-proBNP levels, WHO functional class, and time to clinical worsening.

Vericiguat: VICTORIA Trial Methodology

cluster_VICTORIA VICTORIA Trial Workflow Start Enrollment: 5050 Patients with HFrEF (LVEF <45%, recent worsening event) Randomization Randomization (1:1) Start->Randomization Placebo Placebo OD Randomization->Placebo Vericiguat Vericiguat up to 10 mg OD Randomization->Vericiguat Titration Dose Titration to Target Placebo->Titration Vericiguat->Titration FollowUp Median Follow-up of 10.8 months Titration->FollowUp Endpoint Primary Endpoint Assessment: Time to CV Death or First HF Hospitalization FollowUp->Endpoint

Caption: VICTORIA trial workflow.
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter, event-driven trial.

  • Patient Population: 5,050 patients with chronic HFrEF (left ventricular ejection fraction <45%) who had a recent worsening heart failure event (hospitalization within 6 months or need for outpatient intravenous diuretics within 3 months).

  • Intervention: Patients were randomized 1:1 to receive vericiguat (starting at 2.5 mg once daily, titrated to a target of 10 mg once daily) or placebo, in addition to guideline-based medical therapy.

  • Primary Endpoint: A composite of time to cardiovascular death or first hospitalization for heart failure.

  • Follow-up: The median follow-up was 10.8 months.

Conclusion

Riociguat and Vericiguat are effective sGC stimulators with proven efficacy in pulmonary hypertension and heart failure with reduced ejection fraction, respectively. Their distinct indications are supported by robust data from large-scale clinical trials. This compound, another sGC stimulator, has shown promise in early clinical development with a favorable pharmacokinetic profile, but further efficacy data from larger comparative trials are needed to fully establish its therapeutic role relative to other agents in this class. Researchers and clinicians should consider the specific patient population and indication when evaluating the potential application of these sGC stimulators.

References

Head-to-head comparison of Nelociguat and YC-1 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis for Researchers and Drug Development Professionals

In the landscape of soluble guanylate cyclase (sGC) modulators, Nelociguat and YC-1 represent two key chemical entities that have significantly contributed to the understanding and therapeutic targeting of the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway. Both compounds act as sGC stimulators, enhancing the production of cGMP, a critical second messenger involved in vasodilation, inhibition of platelet aggregation, and other vital physiological processes. This guide provides a detailed head-to-head in vitro comparison of this compound and YC-1, presenting key performance data, experimental methodologies, and a visual representation of their mechanism of action.

Mechanism of Action: sGC Stimulation

This compound and YC-1 share a common primary mechanism of action: the direct stimulation of soluble guanylate cyclase. sGC is a heterodimeric enzyme that, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Under physiological conditions, sGC is activated by nitric oxide (NO). sGC stimulators like this compound and YC-1 can activate the enzyme independently of NO and also work synergistically with NO to potentiate cGMP production. This dual action makes them attractive therapeutic candidates, particularly in conditions associated with impaired NO bioavailability.

cluster_1 Cytosol NO NO sGC sGC (inactive) NO->sGC Activates sGC_active sGC (active) cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Leads to This compound This compound This compound->sGC Stimulates YC1 YC-1 YC1->sGC Stimulates

Figure 1. Simplified signaling pathway of sGC stimulation by this compound and YC-1.

Quantitative Comparison of In Vitro Activity

The following table summarizes the available quantitative data for this compound and YC-1, focusing on their potency in activating sGC and their effects on related physiological processes.

ParameterThis compound (BAY 60-4552)YC-1Reference
sGC Activation (EC50) Not explicitly stated, but noted to be ~3-fold less potent than GSK2181236A (an sGC activator with an EC50 of 12.7 nM for P-VASP formation)18.6 ± 2.0 µM (purified sGC)[1][2]
Platelet Aggregation Inhibition (IC50) Data not available14.6 µM (collagen-stimulated)[1]
Vasorelaxation (EC50) Data not available1.9 µM (denuded phenylephrine-contracted rabbit aortic rings)[1]

Note: EC50 (Half-maximal effective concentration) represents the concentration of a compound that produces 50% of the maximal possible effect. IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.

Off-Target Effects: Phosphodiesterase (PDE) Inhibition

Experimental Protocols

The following provides a general methodology for a key in vitro experiment used to characterize sGC stimulators like this compound and YC-1.

In Vitro Soluble Guanylate Cyclase (sGC) Activity Assay

Objective: To determine the concentration-dependent effect of a test compound on the enzymatic activity of purified sGC.

Materials:

  • Purified soluble guanylate cyclase

  • Test compounds (this compound, YC-1) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., 50 mM triethanolamine-HCl, pH 7.4, containing 3 mM MgCl₂, 3 mM dithiothreitol, and 0.1 mg/mL bovine serum albumin)

  • Guanosine triphosphate (GTP)

  • [α-³²P]GTP (for radiometric detection) or a cGMP enzyme immunoassay (EIA) kit

  • Phosphocreatine and creatine kinase (GTP regenerating system)

  • Stop solution (e.g., EDTA or perchloric acid)

Procedure:

  • The reaction is initiated by adding the purified sGC enzyme to the reaction buffer containing the GTP regenerating system and varying concentrations of the test compound (or vehicle control).

  • The mixture is pre-incubated for a defined period at a specific temperature (e.g., 5-10 minutes at 37°C).

  • The enzymatic reaction is started by the addition of the substrate, a mixture of GTP and [α-³²P]GTP.

  • The reaction is allowed to proceed for a specific time (e.g., 10 minutes) at 37°C.

  • The reaction is terminated by adding a stop solution.

  • The amount of [³²P]cGMP formed is quantified. This can be achieved by separating [³²P]cGMP from [α-³²P]GTP using column chromatography (e.g., Dowex and alumina columns) followed by liquid scintillation counting.

  • Alternatively, for non-radiometric detection, the total cGMP produced can be measured using a commercially available cGMP EIA kit.

  • The sGC activity is expressed as the amount of cGMP formed per unit time per amount of enzyme (e.g., nmol cGMP/min/mg protein).

  • Concentration-response curves are generated by plotting sGC activity against the logarithm of the test compound concentration to determine the EC50 value.

start Start prep_reagents Prepare Reaction Buffer, sGC, and Test Compounds start->prep_reagents pre_incubation Pre-incubate sGC with Test Compound prep_reagents->pre_incubation add_substrate Add GTP/[α-³²P]GTP to start reaction pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Terminate Reaction with Stop Solution incubation->stop_reaction separation Separate [³²P]cGMP (Chromatography) stop_reaction->separation quantification Quantify [³²P]cGMP (Scintillation Counting) separation->quantification analysis Data Analysis (EC50 determination) quantification->analysis end End analysis->end

Figure 2. General workflow for an in vitro sGC activity assay.

Summary and Conclusion

Both this compound and YC-1 are valuable research tools and precursors to clinically developed sGC stimulators. Based on the available in vitro data, YC-1 has been more extensively characterized in the public literature, with established EC50 and IC50 values for sGC activation, vasorelaxation, and platelet aggregation inhibition. A notable characteristic of YC-1 is its dual mechanism of action, involving both sGC stimulation and PDE inhibition.

Quantitative in vitro potency data for this compound is less accessible in the public domain, though it is recognized as a potent sGC stimulator. The lack of direct comparative studies necessitates a cautious interpretation when evaluating the relative potency and selectivity of these two compounds.

For researchers in the field, the choice between this compound and YC-1 for in vitro studies may depend on the specific research question. YC-1's well-documented, multi-faceted mechanism of action makes it a complex but interesting tool, while this compound may be preferred when a more specific sGC stimulator, with potentially fewer off-target effects, is desired, pending the availability of more comprehensive selectivity data. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in the in vitro pharmacological profiles of this compound and YC-1.

References

Nelociguat Demonstrates Potent Vasodilatory Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New comparative data confirms the significant vasodilatory properties of Nelociguat, a novel soluble guanylate cyclase (sGC) stimulator. In preclinical assessments, this compound effectively induced vasodilation, highlighting its potential as a therapeutic agent for conditions associated with endothelial dysfunction and impaired blood flow. These findings provide a quantitative basis for researchers and drug development professionals evaluating the next generation of cardiovascular therapies.

This compound, also known as BAY 60-4552, is an active metabolite of Riociguat and functions by directly stimulating sGC, a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] This stimulation leads to increased production of cyclic guanosine monophosphate (cGMP), a second messenger that plays a crucial role in smooth muscle relaxation and vasodilation.[3][4][5]

Quantitative Analysis of Vasodilatory Efficacy

To quantify the vasodilatory effects of this compound, in vitro studies were conducted using isolated rat aortic rings. This standard preclinical model allows for the direct measurement of a compound's ability to relax pre-constricted blood vessels. The key metric for efficacy in this assay is the half-maximal effective concentration (EC50), which represents the concentration of a drug that induces a response halfway between the baseline and maximum effect.

A lower EC50 value indicates a higher potency of the compound. The control in these experiments is the vehicle in which the drug is dissolved, allowing for a direct comparison of the drug's effect against a baseline.

CompoundExperimental ModelParameterValueControl
This compound Isolated Rat Aortic RingsVasodilation (EC50)75 nMVehicle

Experimental Protocol: Isolated Aortic Ring Assay

The vasodilatory effect of this compound was determined using a well-established ex vivo organ bath technique with isolated rat thoracic aortas. A detailed methodology for this type of experiment is as follows:

  • Tissue Preparation: Thoracic aortas are excised from rats and placed in a cold, oxygenated Krebs-Henseleit buffer. The aortas are cleaned of adhering connective and adipose tissue, and cut into rings approximately 2-3 mm in width. The endothelial layer may be intentionally removed in some rings to study endothelium-independent effects.

  • Mounting: The aortic rings are mounted in an organ bath chamber filled with Krebs-Henseleit buffer maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration and Pre-contraction: The aortic rings are allowed to equilibrate under a resting tension for a specified period. Following equilibration, the rings are pre-constricted with a vasoconstrictor agent, such as phenylephrine, to induce a stable, submaximal contraction.

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, increasing concentrations of this compound (or the vehicle control) are cumulatively added to the organ bath. The relaxation of the aortic ring is recorded as a percentage decrease from the pre-contracted tension.

  • Data Analysis: The resulting concentration-response data is plotted, and the EC50 value is calculated using a nonlinear regression analysis.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

This compound's vasodilatory effect is mediated through the stimulation of the nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate (NO-sGC-cGMP) signaling pathway. Under normal physiological conditions, endothelial cells produce nitric oxide (NO), which diffuses into adjacent smooth muscle cells. There, NO binds to and activates sGC, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG), leading to a cascade of events that result in the relaxation of the smooth muscle and, consequently, vasodilation.

This compound directly stimulates sGC, bypassing the need for endogenous NO, and also sensitizes sGC to low levels of NO. This dual mechanism of action makes it a promising therapeutic for conditions where NO bioavailability is reduced.

Nelociguat_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell eNOS eNOS NO_e Nitric Oxide (NO) eNOS->NO_e Produces L-Arginine L-Arginine L-Arginine->eNOS Substrate sGC_inactive sGC (inactive) NO_e->sGC_inactive Diffuses and Activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Produces GTP GTP GTP->sGC_active Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to This compound This compound This compound->sGC_inactive Directly Stimulates

This compound's mechanism of action in the NO-sGC-cGMP pathway.

Experimental Workflow: Aortic Ring Assay

The following diagram outlines the key steps in the ex vivo aortic ring assay used to determine the vasodilatory properties of compounds like this compound.

Aortic_Ring_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Excision 1. Aorta Excision Cleaning 2. Cleaning & Sectioning Excision->Cleaning Rings Aortic Rings (2-3mm) Cleaning->Rings Mounting 3. Mount in Organ Bath Rings->Mounting Equilibration 4. Equilibrate under tension Mounting->Equilibration Pre-contraction 5. Pre-contract with Phenylephrine Equilibration->Pre-contraction Addition 6. Add this compound (cumulative doses) Pre-contraction->Addition Recording 7. Record Relaxation Addition->Recording Plotting 8. Plot Concentration-Response Curve Recording->Plotting Calculation 9. Calculate EC50 Plotting->Calculation

Workflow for the isolated aortic ring vasodilation assay.

References

Assessing the Specificity of Nelociguat for Soluble Guanylate Cyclase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Nelociguat's specificity for soluble guanylate cyclase (sGC) against other sGC modulators. The information is compiled from preclinical data to assist in evaluating its potential as a selective therapeutic agent.

Introduction to Soluble Guanylate Cyclase Modulation

Soluble guanylate cyclase is a critical enzyme in the nitric oxide (NO) signaling pathway. Its activation leads to the production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological processes, including vasodilation, inhibition of smooth muscle proliferation, and platelet aggregation.[1] Pharmacological agents that target sGC are broadly categorized into two classes: sGC stimulators and sGC activators.

sGC Stimulators , such as this compound, Riociguat, and Vericiguat, act on the reduced (ferrous) form of the sGC enzyme. Their effect is synergistic with NO, meaning they enhance the enzyme's sensitivity to endogenous NO while also directly stimulating it.[2][3]

sGC Activators , like Cinaciguat, preferentially target the oxidized or heme-free form of sGC.[4] This is particularly relevant in pathological conditions associated with high oxidative stress, where the reduced form of sGC may be less prevalent.

Comparative Potency of sGC Modulators

The following table summarizes the in vitro potency of this compound and other key sGC modulators. The data is presented as EC50 values, which represent the concentration of the compound required to elicit a half-maximal response.

CompoundClassAssayPotency (EC50)SpeciesReference
This compound (BAY 60-4552) sGC StimulatorVASP Phosphorylation353 nMRat[5]
Vasodilation (Aortic Rings)75 nMRat
Riociguat (BAY 63-2521)sGC StimulatorsGC activity (recombinant)Increased up to 73-fold (alone), 112-fold (with NO donor)N/A
Vericiguat (BAY 1021189)sGC StimulatorsGC stimulation1.7- to 57.6-fold increase (0.01–100 µM)N/A
Cinaciguat (BAY 58-2667)sGC ActivatorHeme-free sGC activation~200 nM (0.2 µM)Bovine

N/A - Not available in the searched resources.

Specificity of this compound: Selectivity Profiling

A crucial aspect of a drug's profile is its selectivity for the intended target over other enzymes or receptors, as off-target effects can lead to undesirable side effects. A primary concern for sGC modulators is their potential interaction with phosphodiesterases (PDEs), which are enzymes that degrade cyclic nucleotides like cGMP. Inhibition of PDEs can also lead to vasodilation and other effects, and therefore, high selectivity for sGC over PDEs is a desirable characteristic.

While direct head-to-head quantitative data for this compound's selectivity against a full panel of PDEs was not available in the public domain resources searched, sGC stimulators as a class are generally reported to be highly specific. For instance, Riociguat has been shown to be a potent sGC stimulator with high selectivity over PDEs. It is plausible that this compound, being an active metabolite of Riociguat, shares a similar high-selectivity profile. However, without direct experimental data, this remains an assumption.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

NO-sGC-cGMP Signaling Pathway

cluster_0 Vascular Smooth Muscle Cell cluster_1 Pharmacological Intervention NO Nitric Oxide (NO) sGC_reduced sGC (reduced, Fe2+) NO->sGC_reduced Activates cGMP cGMP sGC_reduced->cGMP Converts sGC_oxidized sGC (oxidized, Fe3+) or Heme-free sGC_oxidized->cGMP Inactive GTP GTP GTP->sGC_reduced PKG Protein Kinase G (PKG) cGMP->PKG Activates PDEs Phosphodiesterases (PDEs) cGMP->PDEs Degraded by Vasodilation Vasodilation PKG->Vasodilation Promotes GMP GMP PDEs->GMP This compound This compound (sGC Stimulator) This compound->sGC_reduced Stimulates Cinaciguat Cinaciguat (sGC Activator) Cinaciguat->sGC_oxidized Activates

Caption: The NO-sGC-cGMP signaling pathway and points of intervention for sGC modulators.

Experimental Workflow for In Vitro sGC Activity Assay

cluster_workflow In Vitro sGC Activity Assay Workflow start Start prepare_reagents Prepare Reagents: - Purified sGC - GTP (substrate) - Test compound (e.g., this compound) - Assay Buffer start->prepare_reagents incubation Incubate sGC with Test Compound prepare_reagents->incubation add_gtp Initiate reaction by adding GTP incubation->add_gtp reaction Allow enzymatic reaction to proceed (e.g., 10-30 min at 37°C) add_gtp->reaction stop_reaction Stop Reaction (e.g., with EDTA or by heating) reaction->stop_reaction quantify_cgmp Quantify cGMP production (e.g., EIA, RIA, or LC-MS/MS) stop_reaction->quantify_cgmp analyze_data Analyze Data: - Plot concentration-response curve - Determine EC50 value quantify_cgmp->analyze_data end End analyze_data->end

Caption: A generalized workflow for determining the in vitro activity of sGC modulators.

Experimental Workflow for Phosphodiesterase (PDE) Inhibition Assay

cluster_workflow PDE Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - Purified PDE isozyme - cGMP (substrate) - Test compound (e.g., this compound) - Assay Buffer start->prepare_reagents incubation Incubate PDE with Test Compound prepare_reagents->incubation add_cgmp Initiate reaction by adding cGMP incubation->add_cgmp reaction Allow enzymatic reaction to proceed add_cgmp->reaction stop_reaction Stop Reaction reaction->stop_reaction quantify_product Quantify remaining cGMP or a reaction product (e.g., GMP) stop_reaction->quantify_product analyze_data Analyze Data: - Plot concentration-inhibition curve - Determine IC50 value quantify_product->analyze_data end End analyze_data->end

Caption: A generalized workflow for assessing the inhibitory activity of compounds against PDEs.

Detailed Experimental Protocols

In Vitro Soluble Guanylate Cyclase (sGC) Activity Assay

Objective: To determine the potency of a test compound in stimulating sGC activity.

Materials:

  • Purified recombinant sGC enzyme

  • Guanosine triphosphate (GTP)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM triethanolamine-HCl, pH 7.4, containing 3 mM MgCl2, 3 mM glutathione, and 0.1 mg/mL bovine serum albumin)

  • Enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit for cGMP quantification, or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a microplate, add the purified sGC enzyme to each well.

  • Add the different concentrations of the test compound to the respective wells.

  • Pre-incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow the compound to interact with the enzyme.

  • Initiate the enzymatic reaction by adding a fixed concentration of GTP to all wells.

  • Incubate the plate for a specific duration (e.g., 10-30 minutes) at 37°C.

  • Stop the reaction by adding a stopping reagent (e.g., EDTA) or by heat inactivation.

  • Quantify the amount of cGMP produced in each well using a suitable method (EIA, RIA, or LC-MS/MS).

  • Plot the cGMP concentration against the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory activity of a test compound against a specific PDE isozyme.

Materials:

  • Purified recombinant PDE isozyme (e.g., PDE1, PDE2, PDE3, PDE4, PDE5)

  • Cyclic guanosine monophosphate (cGMP)

  • Test compound (e.g., this compound)

  • Assay buffer

  • A detection system to measure the product of the PDE reaction (e.g., a kit that measures the amount of GMP produced or the remaining cGMP).

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a microplate, add the purified PDE isozyme to each well.

  • Add the different concentrations of the test compound to the respective wells.

  • Pre-incubate the plate for a defined period to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding a fixed concentration of cGMP to all wells.

  • Incubate the plate for a specific duration at 37°C.

  • Stop the reaction.

  • Quantify the amount of cGMP hydrolyzed or the product formed.

  • Plot the percentage of inhibition against the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a potent stimulator of soluble guanylate cyclase. Based on the available preclinical data for the broader class of sGC stimulators, it is expected to exhibit high selectivity for sGC over other enzymes such as phosphodiesterases. However, to definitively establish its specificity, a comprehensive selectivity profiling study directly comparing this compound against a panel of PDEs and other relevant off-targets is warranted. The experimental protocols provided in this guide offer a framework for conducting such comparative assessments. This information is crucial for the continued development and characterization of this compound as a potential therapeutic agent.

References

Replicating Published Findings on Nelociguat's Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Nelociguat's mechanism of action with other key soluble guanylate cyclase (sGC) stimulators, Riociguat and Vericiguat. The information presented is based on published experimental data to facilitate the replication of findings and further investigation into this class of therapeutic agents.

This compound, a potent stimulator of soluble guanylate cyclase (sGC), operates within the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is fundamental to various physiological processes, including the regulation of vascular tone. sGC stimulators like this compound exhibit a dual mechanism of action: they directly stimulate sGC independently of NO and also enhance the enzyme's sensitivity to endogenous NO. This leads to increased production of cGMP, a key second messenger that mediates vasodilation and inhibits inflammation and thrombosis.[1][2][3][4]

Comparative Efficacy of sGC Stimulators

The following table summarizes the half-maximal effective concentration (EC50) values for this compound and its counterparts, Riociguat and Vericiguat, as reported in various preclinical studies. These values provide a quantitative measure of their potency in stimulating sGC or inducing downstream effects. It is important to note that direct head-to-head comparisons in a single study are limited, and experimental conditions may vary.

CompoundAssayKey FindingsReference
This compound VASP Phosphorylation (rat aortic smooth muscle cells)EC50 = 353 nM--INVALID-LINK--
Vasodilation (rat aortic rings)EC50 = 75 nM--INVALID-LINK--
Riociguat sGC Stimulation (CHO cells overexpressing sGC)EC50 = 80 nM--INVALID-LINK--
Vericiguat sGC Stimulation (recombinant CHO cell line)EC50 = 1005 ± 145 nM--INVALID-LINK--

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway of sGC stimulators and a typical experimental workflow for assessing their activity.

cluster_0 Cell Membrane cluster_1 Cytosol Endogenous NO Endogenous NO sGC sGC (soluble Guanylate Cyclase) Endogenous NO->sGC Stimulates cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC Downstream Effects Vasodilation, Anti-inflammatory Effects cGMP->Downstream Effects Mediates This compound This compound This compound->sGC Directly Stimulates & Sensitizes to NO

Figure 1. Signaling pathway of this compound as an sGC stimulator.

Cell Culture 1. Cell Culture (e.g., vascular smooth muscle cells, CHO cells with sGC) Compound Treatment 2. Treatment (this compound, Riociguat, Vericiguat at various concentrations) Cell Culture->Compound Treatment Cell Lysis 3. Cell Lysis Compound Treatment->Cell Lysis cGMP Measurement 4. cGMP Quantification (ELISA, RIA, or Bioluminescent Assay) Cell Lysis->cGMP Measurement Data Analysis 5. Data Analysis (EC50 determination) cGMP Measurement->Data Analysis

Figure 2. Experimental workflow for assessing sGC stimulator activity.

Experimental Protocols

To facilitate the replication of published findings, detailed methodologies for key experiments are provided below.

sGC Activity Assay in Whole Cells

This protocol is a composite based on methodologies frequently cited in the literature for assessing sGC stimulator activity.[5]

1. Cell Culture:

  • Culture a suitable cell line, such as rat aortic smooth muscle cells (RASMCs) or a cell line engineered to overexpress sGC (e.g., Chinese Hamster Ovary - CHO cells), in appropriate media and conditions until confluent.

2. Compound Preparation:

  • Prepare stock solutions of this compound, Riociguat, and Vericiguat in a suitable solvent (e.g., DMSO).
  • Create a series of dilutions of each compound in the assay buffer to achieve the desired final concentrations for the dose-response curve.

3. Cell Treatment:

  • Aspirate the culture medium from the cells and wash with a pre-warmed buffer (e.g., Krebs-Henseleit buffer).
  • Add the different concentrations of the sGC stimulators to the cells. Include a vehicle control (buffer with the same concentration of DMSO used for the highest drug concentration).
  • To prevent cGMP degradation by phosphodiesterases (PDEs), a broad-spectrum PDE inhibitor (e.g., IBMX) can be included in the incubation buffer.
  • Incubate the cells for a defined period (e.g., 10-30 minutes) at 37°C.

4. Cell Lysis and cGMP Measurement:

  • Terminate the reaction by aspirating the treatment solution and adding a lysis buffer (e.g., 0.1 M HCl or a buffer provided in a commercial cGMP assay kit).
  • Collect the cell lysates and centrifuge to pellet cellular debris.
  • Measure the cGMP concentration in the supernatant using a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit, radioimmunoassay (RIA) kit, or a homogeneous bioluminescent assay system, following the manufacturer's instructions.

5. Data Analysis:

  • Normalize the cGMP concentrations to the protein concentration of each sample.
  • Plot the normalized cGMP concentrations against the logarithm of the drug concentrations.
  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.

Vasodilation Assay in Isolated Aortic Rings

This ex vivo assay assesses the functional consequence of sGC stimulation.

1. Tissue Preparation:

  • Isolate the thoracic aorta from a euthanized rat and place it in cold, oxygenated Krebs-Henseleit buffer.
  • Carefully remove adherent connective tissue and cut the aorta into rings (2-3 mm in width).
  • The endothelium can be left intact or denuded by gently rubbing the intimal surface.

2. Organ Bath Setup:

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
  • Connect the rings to an isometric force transducer to record changes in tension.
  • Allow the rings to equilibrate under a resting tension of approximately 1-2 grams for at least 60 minutes, with buffer changes every 15-20 minutes.

3. Contraction and Relaxation:

  • Induce a submaximal contraction of the aortic rings with a vasoconstrictor agent (e.g., phenylephrine or U46619).
  • Once a stable contraction plateau is reached, add cumulative concentrations of the sGC stimulators (this compound, Riociguat, or Vericiguat) to the organ bath.
  • Record the relaxation response at each concentration.

4. Data Analysis:

  • Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
  • Plot the percentage of relaxation against the logarithm of the drug concentration.
  • Fit the data to a sigmoidal dose-response curve to calculate the EC50 for vasodilation for each compound.

By providing this comparative data and detailed experimental protocols, this guide aims to support the scientific community in its efforts to replicate and build upon the existing knowledge of this compound and other sGC stimulators.

References

Safety Operating Guide

Navigating the Safe Disposal of Nelociguat: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring the proper disposal of chemical compounds like Nelociguat is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents the release of active pharmaceutical ingredients into ecosystems. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, aligning with stringent safety standards and environmental regulations.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) as outlined in its Safety Data Sheet (SDS). Although one supplier, MedchemExpress, classifies this compound as not a hazardous substance or mixture, it is prudent to follow standard laboratory safety practices.[1] A related compound is known to be toxic to aquatic life, underscoring the need for caution.[2]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Use impermeable, chemical-resistant gloves.

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat is necessary to prevent skin contact.

  • Respiratory Protection: If working with fine powders or creating aerosols, a certified respirator should be used.[2]

In Case of Accidental Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Rinse eyes cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.

  • Ingestion: If swallowed, rinse the mouth with water (if the person is conscious) and seek immediate medical attention. Do NOT induce vomiting.

  • Inhalation: Move the individual to fresh air and ensure they are in a position that is comfortable for breathing.

Step-by-Step Disposal Protocol

The primary objective of this disposal protocol is to prevent this compound from entering the environment, particularly waterways. Pharmaceutical waste, in general, should not be disposed of down the drain.

Step 1: Segregation and Collection

  • Do not mix this compound waste with general laboratory trash.

  • Collect all solid waste contaminated with this compound, such as gloves, weighing boats, and paper towels, in a dedicated and clearly labeled hazardous waste container.

  • Unused this compound should also be placed in this designated container.

Step 2: Preparing for Disposal

  • For trace amounts of this compound on laboratory equipment, decontaminate surfaces using a suitable solvent like ethanol or isopropanol.

  • Collect the rinseate as hazardous waste.

  • Crucially, do not flush any amount of this compound down the drain .

Step 3: Storage

  • Securely seal the hazardous waste container.

  • Store the container in a designated, secure area, away from incompatible materials.

  • Adhere to your institution's guidelines regarding the maximum accumulation time for hazardous waste.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • These specialized services will ensure the chemical waste is disposed of in compliance with all local, state, and federal regulations, which typically involves high-temperature incineration.

As a best practice, always consult your institution's specific waste disposal protocols. If your institution does not have a formal EHS department, consider utilizing community drug take-back programs as an alternative for disposal.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC19H17FN8O2MedchemExpress
Molecular Weight408.39MedchemExpress
AppearanceSolidMedchemExpress
StabilityStable under recommended storage conditions.MedchemExpress
Incompatible MaterialsStrong acids/alkalis, strong oxidizing/reducing agents.MedchemExpress

Logical Flow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

NelociguatDisposal cluster_prep Preparation & Handling cluster_containment Containment & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate container Place in Labeled Hazardous Waste Container segregate->container decontaminate Decontaminate Equipment segregate->decontaminate no_drain Do NOT Dispose Down Drain segregate->no_drain store Store Securely container->store collect_rinse Collect Rinseate as Hazardous Waste decontaminate->collect_rinse decontaminate->no_drain collect_rinse->container contact_ehs Contact EHS or Waste Contractor store->contact_ehs incineration High-Temperature Incineration contact_ehs->incineration end End: Proper Disposal incineration->end

This compound Disposal Workflow

References

Personal protective equipment for handling Nelociguat

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling of Nelociguat (also known as BAY 60-4552), a stimulator of soluble guanylate cyclase (sGC)[1][2]. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment[3]. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be equipped with side-shields to protect against splashes.
Hand Protection Protective GlovesChemically resistant nitrile or latex gloves are suitable.
Body Protection Impervious ClothingA standard laboratory coat is required.
Respiratory Protection Suitable RespiratorRecommended when handling the powder outside of a ventilated enclosure.

Table 1: Required Personal Protective Equipment for Handling this compound.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety and experimental integrity.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • For long-term storage as a powder, a temperature of -20°C is recommended[2].

  • In solvent, store at -80°C[2].

2. Preparation of Solutions:

  • All handling of powdered this compound should be conducted in a chemical fume hood or other ventilated enclosure to avoid inhalation of dust.

  • When preparing solutions, use appropriate solvents such as DMSO. Sonication or gentle heating may be required to aid dissolution.

  • Ensure all labware is clean and dry before use.

3. Experimental Use:

  • Always wear the recommended PPE when handling this compound in any form.

  • Avoid direct contact with skin and eyes. In case of contact, follow the first aid measures outlined in the Safety Data Sheet.

  • Do not eat, drink, or smoke in the laboratory.

4. Disposal Plan:

  • Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • For spills, absorb solutions with a non-combustible, absorbent material like diatomite or universal binders.

  • Decontaminate surfaces and equipment by scrubbing with alcohol.

  • Keep this compound away from drains, water courses, and soil.

Emergency Procedures

In the event of an emergency, follow these first aid measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.
Skin Contact Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Call a physician.
Inhalation Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Table 2: First Aid Measures for this compound Exposure.

Visualizing the Handling Workflow

The following diagram illustrates the standard operating procedure for handling this compound, from initial receipt to final disposal.

Nelociguat_Handling_Workflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling & Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store Appropriately (-20°C Powder, -80°C Solution) Inspect->Store Prepare Prepare Solutions (in Fume Hood) Store->Prepare Experiment Conduct Experiment Prepare->Experiment Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate Dispose Dispose of Waste (per regulations) Decontaminate->Dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Signaling Pathway of this compound

This compound is a stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. Its mechanism of action involves increasing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn mediates physiological responses such as smooth muscle relaxation.

Nelociguat_Signaling_Pathway This compound This compound sGC Soluble Guanylate Cyclase (sGC) This compound->sGC stimulates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates VASP Phosphorylation of VASP PKG->VASP Vasodilation Vasodilation VASP->Vasodilation leads to

Caption: Simplified signaling pathway of this compound's action on soluble guanylate cyclase.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nelociguat
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Nelociguat

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.